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  • Product: 6-Amino-2-methylquinazolin-4-ol
  • CAS: 17329-24-7

Core Science & Biosynthesis

Foundational

Synthesis of 6-Amino-2-methylquinazolin-4-ol and its derivatives

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-methylquinazolin-4-ol and its Derivatives Executive Summary The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-methylquinazolin-4-ol and its Derivatives

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 6-amino-2-methylquinazolin-4-ol. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical logic and causality behind experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed step-by-step methodologies, and strategies for the synthesis of novel derivatives. Every protocol is presented as a self-validating system, emphasizing robust characterization and analytical verification to ensure scientific integrity.

Introduction: The Privileged Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds, structurally composed of a benzene ring fused to a pyrimidinone ring.[2] Their remarkable versatility and ability to interact with a multitude of biological targets have established them as a "privileged scaffold" in drug discovery.[4] The specific substitution pattern on the quinazolinone core dictates its pharmacological profile, making the development of efficient and flexible synthetic routes a critical endeavor.

The target of this guide, 6-amino-2-methylquinazolin-4-ol, is a particularly valuable building block. The presence of a primary amino group at the C-6 position provides a versatile handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-methyl group and 4-ol (or its tautomeric 4-oxo form) are foundational features of many active quinazolinone-based compounds. This guide will detail a robust and reliable pathway to this core structure and explore subsequent derivatization strategies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound, 6-amino-2-methylquinazolin-4-ol, suggests a multi-step pathway beginning with a commercially available, appropriately substituted anthranilic acid derivative. The core strategy involves the sequential construction of the quinazolinone ring followed by the functional group interconversion to install the final amino group.

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Retrosynthesis Target 6-Amino-2-methylquinazolin-4-ol Intermediate1 6-Nitro-2-methylquinazolin-4-ol Target->Intermediate1 Nitro Group Reduction Intermediate2 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one Intermediate1->Intermediate2 Ammonolysis / Ring Closure StartingMaterial 2-Amino-5-nitrobenzoic Acid Intermediate2->StartingMaterial Acetylation & Cyclization

Caption: Retrosynthetic pathway for 6-amino-2-methylquinazolin-4-ol.

This approach offers several advantages:

  • Convergent Strategy: It utilizes readily available starting materials.

  • Robust Reactions: The chosen reactions (acetylation, cyclization, nitro reduction) are well-established and high-yielding.

  • Late-Stage Functionalization: The key amino group is introduced in the final step, which is ideal for building a library of derivatives from a common intermediate.

Synthesis of the Core Scaffold: 6-Amino-2-methylquinazolin-4-ol

This section provides a detailed, three-step workflow for the synthesis of the title compound, complete with mechanistic insights and full experimental protocols.

Workflow Overview

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Synthesis_Workflow Start START 2-Amino-5-nitrobenzoic Acid Step1 {Step 1: Acetylation & Cyclization|Reagent: Acetic Anhydride|Formation of Benzoxazinone Intermediate} Start->Step1 Intermediate1 Intermediate 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one Step1->Intermediate1 Step2 {Step 2: Ring Formation|Reagent: Ammonium Acetate|Formation of Quinazolinone Core} Intermediate1->Step2 Intermediate2 Intermediate 6-Nitro-2-methylquinazolin-4-ol Step2->Intermediate2 Step3 {Step 3: Nitro Reduction|Reagent: SnCl2·2H2O / HCl|Installation of Amino Group} Intermediate2->Step3 End FINAL PRODUCT 6-Amino-2-methylquinazolin-4-ol Step3->End

Caption: Step-by-step synthetic workflow for the core scaffold.

Step 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
  • Principle & Causality: The synthesis begins with the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride.[5][6] This is a classic method where the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This initial acylation is followed by an intramolecular cyclization, where the carboxylic acid group displaces the acetate leaving group to form the stable six-membered benzoxazinone ring. Acetic anhydride serves as both the acylating agent to provide the future C-2 methyl group and as a dehydrating agent to drive the cyclization.

  • Experimental Protocol:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol).

    • Carefully add acetic anhydride (50 mL, 529 mmol).

    • Heat the mixture to reflux (approx. 140°C) with continuous stirring for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

    • Allow the reaction mixture to cool to room temperature. A precipitate will form.

    • Pour the mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes to hydrolyze any excess acetic anhydride.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

    • Dry the solid in a vacuum oven at 60°C to yield 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one as a pale-yellow solid.

Step 2: Synthesis of 6-Nitro-2-methylquinazolin-4-ol
  • Principle & Causality: The benzoxazinone intermediate is a reactive electrophile.[7] In this step, it is treated with a nitrogen source, such as ammonium acetate or aqueous ammonia, to form the quinazolinone ring. The nitrogen nucleophile attacks the C-4 carbonyl carbon, leading to ring-opening of the benzoxazinone. Subsequent intramolecular cyclization occurs as the newly formed amide attacks the imine-like carbon (C-2), followed by dehydration to yield the thermodynamically stable aromatic quinazolinone ring system.

  • Experimental Protocol:

    • In a 250 mL round-bottom flask, suspend the 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one (10.0 g, 48.5 mmol) from Step 1 in glacial acetic acid (100 mL).

    • Add ammonium acetate (11.2 g, 145.5 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 118°C) for 2 hours with vigorous stirring. The suspension should gradually dissolve and then a new precipitate may form.

    • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the benzoxazinone spot has disappeared.

    • Cool the reaction mixture in an ice bath.

    • Pour the mixture into 300 mL of cold water. A precipitate will form.

    • Collect the solid by vacuum filtration, washing extensively with water to remove acetic acid and any remaining ammonium salts.

    • Recrystallize the crude product from ethanol or a mixture of DMF/water to obtain pure 6-nitro-2-methylquinazolin-4-ol as a light-yellow or off-white solid.

Step 3: Synthesis of 6-Amino-2-methylquinazolin-4-ol
  • Principle & Causality: The final step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can accomplish this, but tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation on electron-deficient rings.[8] The acidic medium is crucial for the reaction mechanism, which involves a series of single-electron transfers from Sn(II) to the nitro group. The reaction is typically robust and provides clean conversion with easy work-up.

  • Experimental Protocol:

    • To a 500 mL round-bottom flask, add 6-nitro-2-methylquinazolin-4-ol (8.0 g, 39.0 mmol) and ethanol (150 mL).

    • Stir the suspension and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.0 g, 195 mmol) in concentrated hydrochloric acid (60 mL) portion-wise. The addition is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

    • After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 4-5 hours.

    • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a more polar, UV-active spot indicates product formation.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 8-9. A thick precipitate of tin hydroxides will form. Caution: This neutralization is highly exothermic.

    • Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with hot ethanol or methanol.

    • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 6-amino-2-methylquinazolin-4-ol as a solid.

Synthesis of Derivatives: Exploring Chemical Space

The 6-amino group is a prime location for derivatization to explore SAR. Standard transformations can be used to generate diverse libraries of compounds.

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Derivatization cluster_0 Derivatization at 6-Amino Position Core 6-Amino-2-methylquinazolin-4-ol Acylation {Acylation|+ R-COCl, Base|Yields: 6-Acylamino derivatives} Core->Acylation Amide Bond Formation Sulfonylation {Sulfonylation|+ R-SO2Cl, Base|Yields: 6-Sulfonamido derivatives} Core->Sulfonylation Sulfonamide Bond Formation Alkylation {Reductive Amination|+ R-CHO, NaBH(OAc)3|Yields: 6-Alkylamino derivatives} Core->Alkylation C-N Bond Formation

Caption: Key derivatization strategies at the 6-amino position.

Illustrative Protocol: Acylation of the 6-Amino Group
  • Principle: This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

  • Experimental Protocol (Example: Acetylation):

    • Dissolve 6-amino-2-methylquinazolin-4-ol (1.0 g, 5.67 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) or pyridine in a 50 mL round-bottom flask.

    • Add triethylamine (1.2 mL, 8.51 mmol).

    • Cool the mixture to 0°C in an ice bath.

    • Add acetyl chloride (0.44 mL, 6.24 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into 100 mL of ice water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-acetamido-2-methylquinazolin-4-ol.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Compound Technique Expected Observations
2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one ¹H NMR Aromatic protons in the 7.5-8.5 ppm range, singlet for the methyl group around 2.4 ppm.
IR (cm⁻¹) ~1760 (C=O, ester), ~1620 (C=N), ~1530 & 1350 (NO₂ stretch).
MS (ESI+) [M+H]⁺ corresponding to the molecular weight (207.04).
6-Nitro-2-methylquinazolin-4-ol ¹H NMR Aromatic protons, methyl singlet (~2.5 ppm), broad singlet for N-H proton (>10 ppm).
IR (cm⁻¹) ~3200 (N-H), ~1680 (C=O, amide), ~1525 & 1345 (NO₂ stretch).
MS (ESI+) [M+H]⁺ corresponding to the molecular weight (206.05).
6-Amino-2-methylquinazolin-4-ol ¹H NMR Upfield shift of aromatic protons compared to the nitro precursor, appearance of a broad singlet for the NH₂ group (~5-6 ppm), methyl singlet (~2.3 ppm), N-H singlet (>10 ppm).
IR (cm⁻¹) Two N-H stretches for NH₂ (~3400, 3300), N-H stretch (~3200), ~1660 (C=O, amide). Disappearance of NO₂ bands.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight (176.08).
HPLC Purity should be >95% with a consistent retention time.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525. [Link]

  • Tiwari, R. K., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]

  • Nerkar, A. G. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(4), 109-113. [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Gheldiu, A. M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]

  • Kaur, H., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]

  • Takeda, K., et al. (2008). Method for production of quinazolin-4-on derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 108-123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Mograbi, B., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 25(22), 5439. [Link]

  • Sang, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(59), 37339-37350. [Link]

  • Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904. [Link]

  • Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen, 11(1), e202100220. [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2018). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Journal of Applicable Chemistry, 7(6), 1599-1606. [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Chemical Sciences, 13(1), 1-8. [Link]

  • Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Journal of Critical Reviews, 8(1), 380-388. [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2018). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D][1][3] oxazin-4-one. Journal of Applicable Chemistry, 7(6), 1599-1606. [Link]

  • Sharma, P. C., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]

  • Li, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6828. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2-methylquinazolin-4-one Analogs

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Among its many derivatives, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Among its many derivatives, the 6-amino-2-methylquinazolin-4-one core represents a particularly promising starting point for the development of novel therapeutics, demonstrating activities ranging from kinase inhibition to antimicrobial effects.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this specific analog family. Moving beyond a simple catalog of modifications, we will dissect the causal relationships between structural changes and their impact on biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, biological evaluation protocols, and the rational design principles necessary to optimize this versatile scaffold for targeted therapeutic applications.

Part 1: The 6-Amino-2-methylquinazolin-4-one Scaffold: A Privileged Foundation

The quinazolinone core, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[4][5] These include anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6][7][8] The 4(3H)-quinazolinone isomer is the most common and extensively studied.[6][7]

The specific scaffold of interest, 6-amino-2-methylquinazolin-4-one, possesses key functional handles that are ripe for chemical modification. The amino group at the C6 position and the methyl group at the C2 position serve as primary points for diversification, while the N3 position offers another crucial site for substitution. SAR studies have consistently shown that modifications at positions 2, 3, and 6 of the quinazolinone ring are significant for modulating pharmacological activity.[5][9] Understanding how to systematically alter these positions is fundamental to transforming this lead scaffold into a potent and selective drug candidate.

Core_Structure cluster_0 6-Amino-2-methylquinazolin-4(3H)-one mol N1 1 C2 2 N3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a label_Me C2-Methyl label_NH2 C6-Amino label_NH N3-Position label_O C4-Keto

Caption: Core structure of 6-Amino-2-methylquinazolin-4(3H)-one with key positions numbered.

Part 2: Synthetic Strategies and Methodologies

The successful exploration of SAR is predicated on efficient and versatile synthetic routes. The choice of synthesis is critical; it must be robust, scalable, and amenable to the introduction of diverse chemical functionalities. The Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acids with amides, is a classic and reliable method.[4]

Workflow: General Synthesis of 6-Amino-2-methylquinazolin-4-one Analogs

The following workflow outlines a common and adaptable synthetic pathway. The rationale for this multi-step approach is its modularity, allowing for late-stage diversification, which is highly efficient for building a chemical library for SAR studies.

Synthesis_Workflow start 5-Nitroanthranilic Acid (Starting Material) step1 Acetylation (Acetic Anhydride) start->step1 inter1 2-Acetamido-5- nitrobenzoic Acid step1->inter1 step2 Cyclization (Ammonia source, e.g., Urea) inter1->step2 inter2 6-Nitro-2-methyl- quinazolin-4-one step2->inter2 step3 Reduction (e.g., SnCl2/HCl) inter2->step3 core 6-Amino-2-methyl- quinazolin-4-one (Core Scaffold) step3->core step4 Diversification Reactions (Acylation, Alkylation, Suzuki Coupling, etc.) core->step4 final Target Analogs Library step4->final

Caption: Modular synthetic workflow for generating a library of target analogs.

Experimental Protocol: Synthesis of 6-Amino-2-methylquinazolin-4-one (Core Scaffold)

This protocol is a self-validating system. Each intermediate can be isolated and characterized (e.g., by NMR, MS, IR) to confirm its structure before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one

  • Rationale: This step activates the anthranilic acid for cyclization. Using 5-nitroanthranilic acid positions the nitro group correctly for later reduction to the C6-amine.

  • To a stirred solution of 5-nitroanthranilic acid (1.0 eq) in pyridine (10 vol), add acetic anhydride (3.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 6-Nitro-2-methylquinazolin-4(3H)-one

  • Rationale: Reacting the benzoxazinone with a nitrogen source closes the pyrimidine ring to form the quinazolinone core.

  • Reflux a mixture of the 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) and formamide (15 vol) for 5-7 hours.[3]

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with ethanol, and recrystallize to obtain the pure nitro-quinazolinone.

Step 3: Reduction to 6-Amino-2-methylquinazolin-4(3H)-one

  • Rationale: A standard nitro group reduction is required to install the key C6-amino functionality. Stannous chloride in acidic media is a classic and effective method.[3]

  • Suspend 6-nitro-2-methylquinazolin-4(3H)-one (1.0 eq) in ethanol (20 vol).

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid (5 vol) portion-wise.

  • Heat the mixture to reflux for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Filter, wash thoroughly with water, and dry to yield the final core scaffold.

Part 3: Dissecting the Structure-Activity Relationship (SAR)

The following sections detail the impact of structural modifications at key positions of the 6-amino-2-methylquinazolin-4-one scaffold.

The Critical Role of the C6-Amino Group

The C6-amino group is a cornerstone of this scaffold's activity, often acting as a key hydrogen bond donor or a vector for introducing larger substituents to probe deeper pockets of a target protein.

  • Unsubstituted Amine: The -NH₂ group itself can be critical. In many kinase inhibitors, it forms a crucial hydrogen bond with the hinge region of the ATP-binding pocket.[2]

  • N-Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can drastically alter activity. This change modulates electronic properties and introduces steric bulk. For example, in a series of 4-aminoquinazoline derivatives, N-acylation at a similar position led to highly potent opioid receptor like-1 (ORL1) antagonists.[10]

  • N-Arylation: Suzuki or Buchwald-Hartwig coupling can attach aryl groups. This is a powerful strategy for extending the molecule into new binding regions. Studies on 6-arylquinazolin-4-amines showed that the nature and substitution pattern of this aryl ring are critical for potency and selectivity against kinases like Clk4 and Dyrk1A.[2][11]

Influence of Substitution at the C2-Position

The C2-methyl group provides a baseline of activity. Modifying it allows for fine-tuning of steric and electronic properties.

  • Alkyl Chains: Extending the methyl to ethyl, propyl, or branched alkyl groups can probe the size and shape of a hydrophobic pocket.

  • Aryl/Heteroaryl Groups: Replacing the methyl group with a phenyl, pyridyl, or other aromatic ring can introduce potential for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target protein.[4]

Impact of N3-Position Modifications

The N3 position is another key site for diversification. Adding substituents here can influence the molecule's orientation in the binding site and its physicochemical properties.

  • Small Alkyl Groups: Methylation or ethylation can improve metabolic stability or slightly alter binding geometry.

  • Larger Aryl/Heterocyclic Moieties: Attaching larger groups at N3 has been shown to significantly increase activity in various contexts.[5] For instance, 3-aryl-2-styryl-4(3H)-quinazolinone derivatives have shown potent antimalarial activity.[4]

SAR Summary Table
PositionModification TypeGeneral Effect on ActivityRationale & Mechanistic Insight
C6-NH₂ UnsubstitutedOften essential for baseline activityActs as a key H-bond donor, anchoring the ligand in the active site.
N-Acyl / N-SulfonylVariable; can increase or decrease potencyModulates electronics and introduces vectors to probe new interactions.
N-Aryl / N-HeteroarylOften increases potency and selectivityExtends the molecule into hydrophobic pockets; allows for π-stacking.
C2-Me Other Alkyl GroupsFine-tunes potencyProbes the size and lipophilicity of the adjacent binding pocket.
Aryl / HeteroarylCan significantly increase potencyIntroduces π-π stacking and potential for new hydrogen bonds.
N3 Alkyl / Aryl GroupsOften increases potencyCan improve metabolic stability and orient other substituents for optimal binding.
C7/C8 Halogens (Cl, F), MethoxyOften increases potencyAlters electronic properties of the ring system and can form specific halogen bonds.

Part 4: Biological Evaluation and Target Identification

A robust SAR campaign requires a well-designed biological screening cascade to provide rapid and reliable feedback.

Screening Cascade Workflow

The rationale for this tiered approach is to use high-throughput, cost-effective assays first to identify active compounds, followed by more complex and physiologically relevant assays to characterize the most promising leads.

Screening_Cascade cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Advanced Studies A Primary Screen: Biochemical Assay (e.g., Kinase Inhibition @ 10µM) B Dose-Response: IC50 Determination (for active compounds) A->B C Selectivity Panel: Screen against related targets (e.g., Kinome-wide panel) B->C D Target Engagement Assay (e.g., Western Blot for phospho-protein) C->D Promising Leads E Antiproliferative Assay (e.g., MTT on cancer cell lines) D->E F Cytotoxicity Assay (e.g., on normal cell lines) E->F G ADME/Tox Profiling F->G Optimized Leads H In Vivo Efficacy Studies (Xenograft models) G->H

Caption: Tiered biological screening cascade for lead identification and optimization.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method to quantify the potency of an analog as a kinase inhibitor.

  • Rationale: To directly measure the interaction between the synthesized analog and a purified target enzyme, providing a quantitative IC₅₀ value. This is crucial for establishing a direct SAR.

  • Materials: Purified recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplate, test compounds (analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of each test analog in DMSO. b. In a 96-well plate, add the kinase, the substrate, and the test analog at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (at its Kₘ concentration). Incubate at 30°C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. e. Run controls including "no enzyme" and "no inhibitor" (vehicle control).

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Example Biological Data Table

The table below presents hypothetical data for a series of analogs based on the core scaffold, illustrating how SAR data is typically organized.

Compound IDR¹ (at C6-NH)R² (at N3)EGFR IC₅₀ (nM)[12]A549 Cell Growth IC₅₀ (µM)
Core -H-H5,200> 50
ANA-01 -COCH₃ (Acetyl)-H1,50025.6
ANA-02 -SO₂CH₃ (Mesyl)-H85018.2
ANA-03 4-Fluorophenyl-H952.1
ANA-04 4-Fluorophenyl-CH₃35 0.8

This is illustrative data.

Part 5: Conclusion and Future Directions

The 6-amino-2-methylquinazolin-4-one scaffold is a highly tractable platform for medicinal chemistry. The structure-activity relationships discussed herein demonstrate a clear logic for optimization.

  • Key Takeaways: The C6-amino group is the primary anchor and diversification point, where N-arylation is a particularly effective strategy for enhancing potency. Modifications at the N3 and C2 positions provide opportunities for fine-tuning selectivity and physicochemical properties.

  • Future Directions: The next frontier for these analogs lies in developing multi-target inhibitors, for instance, compounds that inhibit both a kinase and another cancer-related pathway.[13] Furthermore, a deeper investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent compounds into viable clinical candidates. The continued application of rational, structure-based design, informed by the principles outlined in this guide, will undoubtedly lead to the discovery of novel and effective therapeutics based on this privileged scaffold.

References

  • Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents against human cancerous HepG-2, HCT-116 and MCF-7 cell lines. ResearchGate. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information. [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). National Center for Biotechnology Information. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. PubMed. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. V. I. Vernadskii Crimean Federal University. [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]

  • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Center for Biotechnology Information. [Link]

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Sources

Foundational

A Technical Guide to Investigating Potential Therapeutic Targets for 6-Amino-2-methylquinazolin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Quinazolinone Scaffold as a Foundation for Target Discovery The compound 6-Amino-2-methylquinazolin-4-ol belongs to the quinaz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazolinone Scaffold as a Foundation for Target Discovery

The compound 6-Amino-2-methylquinazolin-4-ol belongs to the quinazolinone family, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1] While direct, extensive research on this specific molecule is nascent, its core scaffold is present in numerous clinically approved drugs and investigational agents, offering a robust, logical framework for hypothesizing and validating its potential therapeutic targets.[1][2] The quinazolinone nucleus is known to be a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4][5]

This guide provides a structured, in-depth technical approach for researchers to systematically investigate the therapeutic potential of 6-Amino-2-methylquinazolin-4-ol. We will leverage the well-documented activities of structurally related quinazolinone compounds to propose high-probability target classes and outline detailed, field-proven experimental workflows for their validation. The narrative is designed to explain the causality behind experimental choices, ensuring a scientifically rigorous and efficient discovery process.

Part 1: Protein Kinase Inhibition - The Preeminent Target Class

The quinazoline core is a cornerstone of modern kinase inhibitor design, most notably in oncology.[6] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this scaffold and function by targeting the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8][9] The structural similarity of 6-Amino-2-methylquinazolin-4-ol makes protein kinases the most logical and high-priority target class to investigate.

Rationale for Kinase Targeting

The planar quinazoline ring system is adept at forming key hydrogen bonds and hydrophobic interactions within the adenine-binding pocket of protein kinases.[6] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them highly valuable therapeutic targets.[10] Given the extensive history of quinazolines as kinase inhibitors, it is probable that 6-Amino-2-methylquinazolin-4-ol may exhibit inhibitory activity against one or more members of the human kinome.[6]

Proposed Primary Kinase Targets for Initial Screening

A tiered approach is recommended, starting with kinases for which the quinazoline scaffold has a proven affinity.

Target Kinase Disease Relevance Rationale for Inclusion
EGFR (Epidermal Growth Factor Receptor)Non-Small Cell Lung Cancer (NSCLC), Colorectal CancerThe canonical target for many first-generation quinazoline inhibitors like Gefitinib.[6][7]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Multiple Solid Tumors (Angiogenesis)A key regulator of angiogenesis; quinazolinone derivatives have shown potent VEGFR-2 inhibitory activity.[2][3]
HER2 (Human Epidermal Growth Factor Receptor 2)Breast Cancer, Gastric CancerA member of the ErbB family, like EGFR, and a validated target for quinazoline-based drugs (e.g., Lapatinib).[6][11]
c-Met (Mesenchymal-Epithelial Transition Factor)Various Cancers (Metastasis)Recently, dual EGFR/c-Met inhibitors based on the quinazoline scaffold have been developed.[6]
PI3K (Phosphoinositide 3-kinase)Various CancersA critical node in cell survival pathways; some quinazoline derivatives have been explored as PI3K inhibitors.[6]
Experimental Workflow for Kinase Target Validation

A multi-step, self-validating workflow is crucial for confirming kinase inhibition, moving from broad, high-throughput methods to specific, cell-based mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis (6-Amino-2-methylquinazolin-4-ol) B Broad Kinome Panel Screen (e.g., Eurofins KinaseProfiler™, >400 kinases) A->B C Identify Primary 'Hits' (e.g., >90% inhibition at 10 µM) B->C D IC50 Determination for Hits (Biochemical Assay) C->D E Selectivity Profiling (Test against closely related kinases) D->E F Target Engagement Assay (e.g., CETSA or NanoBRET™) E->F G Phospho-Protein Analysis (Western Blot / ELISA for downstream substrates) F->G H Cell Viability/Proliferation Assay (e.g., MTT/CellTiter-Glo® in relevant cell lines) G->H caption Fig 1. A tiered workflow for kinase target identification and validation. G A In Vitro PARP-1 Assay (HTS Chemiluminescent Assay) B Determine IC50 (vs. Olaparib control) A->B C Cell-Based PAR Assay (Immunofluorescence or ELISA in BRCA-mutant cell line, e.g., CAPAN-1) B->C D Synthetic Lethality Assay (Compare viability in BRCA-proficient vs. BRCA-deficient cell lines) C->D E Confirm Mechanism (e.g., γH2AX foci formation via IF) D->E caption Fig 2. Workflow to validate PARP inhibition and synthetic lethality.

Caption: Fig 2. Workflow to validate PARP inhibition and synthetic lethality.

  • Objective: To visually confirm that 6-Amino-2-methylquinazolin-4-ol inhibits PARP activity within a cellular context.

  • Materials: BRCA-deficient cancer cell line (e.g., CAPAN-1), appropriate cell culture media, DNA-damaging agent (e.g., H₂O₂), primary antibody against poly-ADP-ribose (PAR), fluorescently-labeled secondary antibody, DAPI for nuclear staining, coverslips, fluorescence microscope.

  • Procedure: a. Seed CAPAN-1 cells onto coverslips in a 24-well plate and allow them to adhere overnight. b. Pre-treat cells with various concentrations of 6-Amino-2-methylquinazolin-4-ol (e.g., 0.1, 1, 10 µM) or a known PARP inhibitor (Olaparib) for 1 hour. c. Induce DNA damage by treating cells with 200 µM H₂O₂ for 10 minutes to activate PARP. d. Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA. e. Incubate with the primary anti-PAR antibody overnight at 4°C. f. Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature. g. Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Data Analysis: Capture images using a fluorescence microscope. In untreated, damaged cells, a strong nuclear PAR signal is expected. Effective inhibition by the compound will result in a significant reduction or absence of this PAR signal, similar to the Olaparib control. Quantify the fluorescence intensity across multiple cells for each condition.

Part 3: Central Nervous System (CNS) Receptor Modulation

Historically, the quinazolinone scaffold was famously associated with CNS activity, with methaqualone being a notable example that modulated GABA-A receptors. [12]While structurally distinct from methaqualone, the core scaffold's ability to cross the blood-brain barrier and interact with CNS targets should not be overlooked.

Rationale for CNS Target Exploration

Quinazoline and related pyrazolo[1,5-a]quinazoline derivatives have been shown to modulate GABA-A receptors, acting as agonists, inverse agonists, or antagonists depending on their substitution patterns. [13][14][15]The GABA-A receptor is a ligand-gated ion channel crucial for mediating fast neuronal inhibition in the brain, making it a key target for sedative, anxiolytic, and anticonvulsant drugs. [16]

Proposed Primary CNS Target
  • GABA-A Receptor Benzodiazepine Site: This is the most well-characterized allosteric modulatory site on the GABA-A receptor. [16]Initial screening should focus on determining if 6-Amino-2-methylquinazolin-4-ol can displace a radiolabeled ligand (e.g., [³H]flumazenil) from this site.

Experimental Workflow for GABA-A Receptor Modulation
  • Objective: To determine if 6-Amino-2-methylquinazolin-4-ol binds to the benzodiazepine site of the GABA-A receptor.

  • Materials: Rat cortical tissue homogenate (as a source of GABA-A receptors), [³H]flumazenil (radioligand), unlabeled Diazepam (for non-specific binding determination), assay buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure: a. Prepare a dilution series of 6-Amino-2-methylquinazolin-4-ol. b. In a 96-well plate, combine the cortical membrane preparation, a fixed concentration of [³H]flumazenil, and varying concentrations of the test compound. c. For total binding, omit any competing ligand. For non-specific binding, add a high concentration of unlabeled Diazepam (e.g., 10 µM). d. Incubate the plate for 60 minutes on ice. e. Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. f. Wash the filters with ice-cold assay buffer. g. Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the ability of 6-Amino-2-methylquinazolin-4-ol to displace [³H]flumazenil and calculate the Ki (inhibition constant). A significant Ki value would warrant follow-up with functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes. [13][15]

Conclusion and Strategic Outlook

The 6-Amino-2-methylquinazolin-4-ol molecule, by virtue of its quinazolinone core, stands as a promising candidate for drug discovery. This guide outlines a logical, hypothesis-driven strategy for uncovering its therapeutic targets. The primary and most probable targets are protein kinases , given the extensive precedent of FDA-approved drugs with this scaffold. [6]A secondary, high-value avenue of investigation is PARP inhibition , a modern and effective cancer therapy strategy. [10][17]Finally, exploring potential CNS activity via GABA-A receptor modulation represents a scientifically-grounded, albeit less common, path based on the historical pharmacology of the scaffold. [12] By following the tiered, multi-phase experimental workflows detailed herein—from broad screening to specific biochemical and cell-based validation—researchers can efficiently and rigorously characterize the mechanism of action of 6-Amino-2-methylquinazolin-4-ol, paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. (n.d.). Bentham Science. Retrieved March 17, 2026, from [Link]

  • Banu, H., et al. (2021). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved March 17, 2026, from [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Yadav, M., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved March 17, 2026, from [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Retrieved March 17, 2026, from [Link]

  • Crocetti, L., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. International Journal of Molecular Sciences. Retrieved March 17, 2026, from [Link]

  • Zhang, J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. Retrieved March 17, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved March 17, 2026, from [Link]

  • Cini, E., et al. (2010). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Ramadan, R. H. A., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. Retrieved March 17, 2026, from [Link]

  • Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. (2025). International Journal of Medical and Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019). International Journal of Molecular Sciences. Retrieved March 17, 2026, from [Link]

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  • Das, R., et al. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). International Journal for Innovative Research in Multidisciplinary Field. Retrieved March 17, 2026, from [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). SciSpace. Retrieved March 17, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Retrieved March 17, 2026, from [Link]

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  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

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Sources

Exploratory

Discovery and development of quinazolinone-based inhibitors

An In-Depth Technical Guide to the Discovery and Development of Quinazolinone-Based Inhibitors Authored by a Senior Application Scientist Foreword: The Quinazolinone Scaffold as a "Privileged Structure" In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of Quinazolinone-Based Inhibitors

Authored by a Senior Application Scientist

Foreword: The Quinazolinone Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents, demonstrating an uncanny ability to interact with a wide range of biological targets. These are termed "privileged structures." The quinazolinone core, a bicyclic system comprising a fused benzene and pyrimidine ring, stands as a quintessential example of such a scaffold.[1][2] Its derivatives are found in over 150 naturally occurring alkaloids and a growing number of synthetic drugs, prized for their metabolic stability and versatile biological activity.[1][3] This guide provides a comprehensive exploration of the quinazolinone scaffold, from its foundational synthesis to its role in cutting-edge drug discovery, intended for researchers and scientists dedicated to advancing therapeutic innovation.

Part 1: The Strategic Blueprint for Quinazolinone Drug Discovery

The journey from a core chemical scaffold to a clinically approved drug is a multi-stage process requiring a synergistic interplay of chemistry, biology, and pharmacology. The development of quinazolinone inhibitors is no exception. The process is not linear but iterative, with feedback from later stages informing earlier decisions to refine and optimize candidates.

The following workflow illustrates the typical drug discovery cascade for developing novel quinazolinone-based inhibitors.

G cluster_0 Discovery & Design cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Quinazolinone Core) Target_ID->Scaffold_Selection Library_Design Library Design (SAR-guided) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead (Potency & Selectivity) HTS->Hit_to_Lead Lead_Op Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Op Lead_Op->Synthesis Iterative Resynthesis In_Vivo In Vivo Efficacy (Animal Models) Lead_Op->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Clinical Clinical Trials (Phase I-III) Tox->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for quinazolinone-based drug discovery.

Part 2: Mechanisms of Action - Targeting the Engines of Disease

The therapeutic versatility of quinazolinones stems from their ability to inhibit a wide array of enzymes and receptors critical to disease pathology.[4][5] Their structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for precise tuning of interactions within the binding pockets of these targets.

Inhibition of Protein Kinases: The Anticancer Nexus

Perhaps the most significant application of quinazolinone inhibitors is in oncology, primarily through the targeting of protein kinases.[6] Abnormal kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K-Akt and MAPK pathways, promoting cell growth and division.[8] Overexpression or mutation of EGFR is implicated in numerous cancers, including non-small-cell lung carcinoma.[6][9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, are built upon the 4-anilinoquinazoline scaffold.[9][10] These inhibitors function as ATP-competitive antagonists, occupying the kinase's ATP-binding pocket and preventing the autophosphorylation required for signal transduction.[8][11]

cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) Dimer->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazolinone EGFR Inhibitor Inhibitor->Block

Caption: Inhibition of the EGFR signaling cascade by quinazolinone-based drugs.

Other Kinase Targets

Beyond EGFR, quinazolinone derivatives have been developed to inhibit a range of other kinases, including:

  • VEGFR-2: A key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[5][7][11]

  • ABL and c-RAF: Kinases involved in leukemia and other cancers.[12][13]

  • PI3K: A central node in a major cell survival pathway.[8]

  • BRD4: A bromodomain-containing protein that regulates the transcription of key oncogenes.[14]

Antimicrobial and Antiviral Activity

The quinazolinone scaffold is also a promising backbone for developing agents against infectious diseases.

  • Antibacterial: Derivatives have shown potent activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[1] The proposed mechanisms often involve the inhibition of essential enzymes like NADH dehydrogenase, which is critical for bacterial respiratory metabolism.[1][15]

  • Antifungal: Certain quinazolinone derivatives exhibit a broad spectrum of antifungal activity against plant-pathogenic fungi, making them relevant for both medicine and agriculture.[16][17]

  • Antiviral: Researchers have explored quinazolinones as inhibitors of viral enzymes. Notably, a series of derivatives were identified as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, a key enzyme for viral replication.[18]

Anti-Inflammatory Action

Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. Quinazolinone derivatives can modulate this process by inhibiting key inflammatory enzymes.[19]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[16] Quinazolinone-based compounds have been designed as potent and selective COX-2 inhibitors, which can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[19][20]

Part 3: Structure-Activity Relationship (SAR) - The Art of Molecular Optimization

The biological activity of a quinazolinone derivative is profoundly influenced by the nature and position of substituents on its core structure.[1][15] A deep understanding of SAR is the cornerstone of rational drug design, allowing chemists to systematically modify a lead compound to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

sar_image label_R2 Position 2: - Modulates target specificity. - Methyl, thiol, or substituted aryl groups often key for activity. [2] label_R3 Position 3: - Critical for interaction with target. - Substituted aromatic rings are common. - Addition of heterocyclic moieties can increase activity. [1] label_R67 Positions 6 & 7: - Often modified to improve solubility and potency. - Halogens (F, Cl) or methoxy groups are frequently used, especially in EGFR inhibitors. [3, 8] label_R4 Position 4: - Crucial for kinase inhibition (e.g., 4-anilino group for EGFR). - Amine substitutions can enhance antimicrobial activity. [2, 8]

Caption: Key positions on the quinazolinone scaffold for SAR studies.

SAR Summary for Key Therapeutic Areas

The table below summarizes key SAR findings for different biological targets. This data is synthesized from numerous studies and represents general trends that guide medicinal chemistry efforts.

PositionAnticancer (EGFR)AntimicrobialAnti-inflammatory (COX-2)
2 Small substituents often preferred.Methyl or thiol groups are often essential for activity.[21]Aromatic or heterocyclic rings can enhance potency.
3 Aromatic rings (e.g., anilino group at position 4) are critical for binding.Substituted aromatic rings are crucial.[21]Aliphatic or aromatic substituents can confer good inhibition.[19]
4 The 4-anilino substitution is the classic pharmacophore for EGFR inhibition.[10]Amine or substituted amine groups can improve activity.[21]The carbonyl oxygen is a key hydrogen bond acceptor in the active site.[20]
6, 7 Methoxy or other bulky groups at these positions enhance potency.[10]Halogen atoms (Cl, F) at position 6 can improve antimicrobial activity.[21]Halogen substituents (F, Cl) can significantly increase binding affinity.[19]

Part 4: Synthetic Strategies - Building the Core

The widespread interest in quinazolinones is partly due to the existence of relatively straightforward and versatile synthetic methods.[1] Most modern syntheses start from readily available anthranilic acid derivatives.

General Synthetic Route

A common and robust three-step synthesis is widely employed to generate diverse libraries of quinazolinone derivatives for screening.[22]

  • Cyclization: An anthranilic acid is cyclized, often by heating with a reagent like triethyl orthoacetate, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

  • Amine Condensation: The benzoxazinone intermediate is then reacted with a primary amine (R³-NH₂) in a solvent like acetic acid. This opens the oxazinone ring and forms an amide, which then cyclizes to form the 2,3-disubstituted-4(3H)-quinazolinone.

  • Further Modification (Optional): Additional functional groups can be introduced. For example, a reaction with various aldehydes can be used to install different substituents, often at a reactive site on the R² or R³ group.[22]

Modern Synthetic Innovations

While classic methods are reliable, modern organic chemistry has introduced more efficient and environmentally friendly approaches:

  • Metal-Catalyzed Reactions: Transition metals like Ruthenium, Palladium, and Copper are used to catalyze C-H activation and C-N bond formation, enabling novel and efficient routes to the quinazolinone core.[3][23][24]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[24]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules, offering high efficiency and atom economy.[25]

Part 5: Experimental Protocols - A Practical Guide

To ensure scientific integrity, described protocols must be self-validating. The following section details a standard methodology for assessing the cytotoxic activity of newly synthesized quinazolinone inhibitors against a cancer cell line, a critical first step in evaluating anticancer potential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of a quinazolinone inhibitor that reduces the viability of a cancer cell culture by 50% (IC₅₀).

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents:
  • Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • Quinazolinone test compounds, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader (capable of reading absorbance at ~570 nm).

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer to determine cell concentration.

    • Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM quinazolinone stock solution in complete growth medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Add 100 µL of medium containing 0.5% DMSO to the negative control wells.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO (or other solubilization buffer) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to determine the IC₅₀ value.

Part 6: Challenges and Future Perspectives

Despite the remarkable success of the quinazolinone scaffold, challenges remain. Poor aqueous solubility and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties can hinder the development of promising candidates.[9][26] Furthermore, the emergence of drug resistance, particularly for targeted anticancer therapies like EGFR inhibitors, necessitates the development of next-generation compounds that can overcome these mechanisms.[11][27]

Future research will likely focus on:

  • Hybrid Molecules: Combining the quinazolinone scaffold with other bioactive pharmacophores to create hybrid drugs with dual or multiple mechanisms of action.[1][28]

  • Bioisosteric Replacement: Strategically replacing atoms or groups within the quinazolinone structure (e.g., replacing a carbon with sulfur or nitrogen) to fine-tune its properties and explore new chemical space.[18][29][30]

  • Targeting Novel Pathways: Expanding the application of quinazolinones to new and emerging biological targets beyond the well-trodden paths of kinase inhibition.

  • Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the bioavailability and therapeutic index of potent but poorly soluble quinazolinone inhibitors.

The quinazolinone scaffold has proven to be a durable and fruitful starting point for drug discovery. Its history is a testament to the power of medicinal chemistry, and its future remains bright with the promise of new and improved therapies for a wide range of human diseases.

References
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

  • Jantakat, B., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules. [Link]

  • Lyu, H., et al. (2023). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. [Link]

  • Head, J. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Liu, X., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Wani, Z. A., et al. (2020). Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. [Link]

  • Kumar, V., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences. [Link]

  • Park, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • Wang, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. [Link]

  • Taylor & Francis Online. (2020). Quinazolinone – Knowledge and References. Taylor & Francis. [Link]

  • Zhang, W., et al. (2022). Representative 4(3H)-quinazolinone scaffold-containing drugs and their biosynthetic machinery in natural products. ResearchGate. [Link]

  • Zhang, M., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]

  • Istanbullu, H. (2023). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. IntechOpen. [Link]

  • Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]

  • Demchuk, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][16][21]triazino[2,3-c]quinazolines. Pharmaceuticals. [Link]

  • Al-Ostath, O. A. A., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega. [Link]

  • Alam, M. M., et al. (2012). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical Sciences and Research. [Link]

  • de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Drug Development Research. [Link]

  • Asr, M. A., & Fathalipour, M. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2017). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances. [Link]

  • Saini, P., et al. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]

  • Ferrarelli, A., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Scientific Reports. [Link]

  • Yang, S., et al. (2018). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gürsoy, E. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • El-Sayed, N. N. E., et al. (2017). Discovery of Novel Quinazolinones and Their Acyclic Analogues as Multi-Kinase Inhibitors: Design, Synthesis, SAR Analysis and Biological Evaluation. ResearchGate. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. EMAN RESEARCH PUBLISHING. [Link]

  • Zhang, Q., et al. (2024). Scaffold 1 and Scaffold 2 for synthesis of quinazolinone compounds based on the structure of known pqs inhibitors. ResearchGate. [Link]

  • Demchuk, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][16][21]triazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Journal of Chemical Research. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Chemical Research. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Singh, A., et al. (2025). Molecular Docking and ADME-Based Prioritization of 20 Quinazolinone Scaffolds for Anticonvulsant Potential. International Journal of Pharmaceutical Research and Applications. [Link]

  • Al-Hussain, S. A., et al. (2026). Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry. [Link]

  • Al-Otawi, F. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. IntechOpen. [Link]

  • El-Sayed, N. M., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Demchuk, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][16][21]triazino[2,3-c]quinazolines. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Ratajczak, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating 6-Amino-2-methylquinazolin-4-ol as a Core Pharmacophore in Cell-Based Kinase and Viability Assays

Executive Summary & Scientific Context In the landscape of targeted therapeutics, the quinazolinone scaffold is a highly privileged structure. Specifically, 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7)—which exists i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of targeted therapeutics, the quinazolinone scaffold is a highly privileged structure. Specifically, 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7)—which exists in tautomeric equilibrium with 6-amino-2-methylquinazolin-4(3H)-one—serves as a fundamental building block for synthesizing diverse biologically active compounds, ranging from antiproliferative agents[1] to highly selective kinase inhibitors[2].

In Fragment-Based Drug Discovery (FBDD), this low-molecular-weight scaffold is utilized to effectively sample chemical space. The quinazolinone core mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of protein kinases via critical hydrogen bonds[3]. However, because fragments exhibit low intrinsic affinity (typically in the high μ M to mM range), traditional biochemical assays often yield high false-positive rates due to compound aggregation.

The Causality of Cell-Based Fragment Screening: To bridge the gap between in vitro binding and in vivo efficacy, it is imperative to evaluate the unelaborated 6-Amino-2-methylquinazolin-4-ol fragment directly in cell-based systems. Testing the fragment's baseline cytotoxicity and intracellular target engagement ensures that the core pharmacophore is membrane-permeable and free of severe off-target toxicity before costly synthetic elaboration (such as fragment growing or merging) begins[2].

Experimental Workflows in FBDD

The following workflow illustrates the critical path for validating the quinazolinone core in live cells. By establishing a self-validating screening cascade, researchers can confidently differentiate true intracellular target engagement from non-specific cytotoxicity.

FBDD_Workflow Start Fragment Library Screening Frag 6-Amino-2-methylquinazolin-4-ol (Core Pharmacophore) Start->Frag Assay1 Protocol A: Cell Viability (CTG) Assess Baseline Toxicity Frag->Assay1 Assay2 Protocol B: NanoBRET TE Assay Assess Target Engagement Frag->Assay2 Decision SAR & Hit Elaboration (Fragment Growing) Assay1->Decision Assay2->Decision Lead Potent Kinase Inhibitor (e.g., IP6K or EGFR Inhibitor) Decision->Lead

Workflow for evaluating quinazolinone fragments in cell-based assays.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system . This means internal controls (vehicle, positive control inhibitors, and Z'-factor calculations) are built into the methodology to ensure data integrity.

Protocol A: Baseline Cytotoxicity Assessment (CellTiter-Glo)

Objective: Determine the baseline IC50​ of 6-Amino-2-methylquinazolin-4-ol in target cancer cell lines (e.g., MCF-7, HeLa)[1]. Expert Insight: We utilize luminescent ATP detection (CellTiter-Glo) rather than colorimetric assays (like MTT). Fragments must be tested at high concentrations (up to 1 mM). High concentrations of small molecules often precipitate or non-specifically reduce tetrazolium salts, creating optical interference. Luminescence avoids this artifact.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cells (e.g., MCF-7) and seed at 3,000 cells/well in a white, flat-bottom 384-well plate using 20 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation (Critical Step): Prepare a 100 mM stock of 6-Amino-2-methylquinazolin-4-ol in 100% DMSO. Perform a 10-point, 2-fold serial dilution in DMSO.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the compound into the assay plates. Causality: This ensures the final DMSO concentration remains strictly at 0.25%. Fragments require high dosing; exceeding 0.5% DMSO induces solvent toxicity, masking the fragment's true biological profile.

  • Incubation: Incubate cells with the compound for 72 hours. Include Erlotinib as a positive control and 0.25% DMSO as the vehicle control.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation & Readout: Read luminescence on a microplate reader. Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.6 validates the assay.

Protocol B: Cellular Target Engagement (NanoBRET Intracellular Kinase Assay)

Objective: Confirm that the 6-Amino-2-methylquinazolin-4-ol fragment physically penetrates the cell membrane and binds the kinase hinge region. Expert Insight: Measuring downstream phosphorylation (e.g., via Western Blot) suffers from signal amplification and feedback loop artifacts, making it nearly impossible to quantify the weak, transient affinity of a fragment. NanoBRET isolates the physical binding event in live cells via Bioluminescence Resonance Energy Transfer.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., IP6K1 or EGFR) fused to NanoLuc® luciferase. Seed cells into a 96-well plate at 2×104 cells/well.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET Kinase Tracer (a fluorescent ATP-competitive probe) at its pre-determined Kd,app​ concentration.

  • Fragment Competition: Add 6-Amino-2-methylquinazolin-4-ol (dose-response from 1 mM to 1 µM). Causality: If the fragment successfully enters the cell and binds the kinase hinge region, it will competitively displace the fluorescent tracer, resulting in a quantifiable loss of BRET signal.

  • Substrate Addition: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead/lysed cells, ensuring only live-cell engagement is measured).

  • Measurement: Measure dual-emission luminescence (460 nm for NanoLuc donor, 618 nm for Tracer acceptor). Calculate the BRET ratio (618/460).

Data Presentation: SAR Context & Expected Outcomes

To contextualize the utility of testing the core fragment, the table below summarizes representative profiling data. Notice how the unelaborated fragment possesses weak affinity but high Ligand Efficiency (LE), making it an ideal starting point for synthesis[2].

CompoundMolecular Weight (Da)ClogPCell Viability IC50​ (µM)NanoBRET TE IC50​ (µM)Ligand Efficiency (LE)
6-Amino-2-methylquinazolin-4-ol (Core)175.191.2> 500 (Non-toxic)250.00.38 (Highly efficient)
Indolin-2-one Hybrid (Compound 5c) ~380.53.445.012.50.31
Erlotinib (Positive Control)393.443.12.50.050.34
DMSO (Vehicle Control)78.13N/AN/A (Baseline 100%)N/A (Baseline max BRET)N/A

Table 1: Comparative profiling of the quinazolinone core fragment versus elaborated hybrids and clinical controls.

Mechanistic Visualization: RTK Inhibition Pathway

The following diagram maps the precise mechanistic intervention of the quinazolinone core. By structurally mimicking ATP, the fragment competitively binds the active conformation of the kinase, serving as the anchor for future drug development[3].

Kinase_Signaling Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor ATP ATP Binding (Hinge Region) Receptor->ATP Endogenous Downstream Downstream Signaling (MAPK / AKT Pathways) ATP->Downstream Inhibitor 6-Amino-2-methylquinazolin-4-ol (ATP-Competitive Fragment) Inhibitor->Receptor Competes with ATP Inhibitor->Downstream Blocks Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation

Mechanism of action: Quinazolinone core competing with ATP to block downstream kinase signaling.

References

  • Wu, Wei-Yao, et al. "Synthesis and Antiproliferative Evaluation of Hybrids of Indolin-2-one and Quinazoline-4(3H)-one Linked via Imine Bond." Letters in Drug Design & Discovery, Vol. 10, No. 1, 2013, pp. 61-66.[Link]

  • Heitmann, Tyler, et al. "Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors." ACS Medicinal Chemistry Letters, Vol. 14, No. 12, 2023.[Link]

  • "Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging." bioRxiv, 2021.[Link]

Sources

Application

Application of 6-Amino-2-methylquinazolin-4-ol in anticancer research

Application Note: 6-Amino-2-methylquinazolin-4-ol (6-AMQ) as a Privileged Scaffold in Multi-Targeted Anticancer Drug Discovery Executive Summary & Mechanistic Rationale In modern oncology and rational drug design, the qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Amino-2-methylquinazolin-4-ol (6-AMQ) as a Privileged Scaffold in Multi-Targeted Anticancer Drug Discovery

Executive Summary & Mechanistic Rationale

In modern oncology and rational drug design, the quinazolin-4(3H)-one core is recognized as a "privileged scaffold" due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP)[1]. Specifically, 6-amino-2-methylquinazolin-4-ol (CAS: 17329-24-7)[2]—which exists predominantly in its pharmacologically active lactam tautomer, 6-amino-2-methylquinazolin-4(3H)-one—serves as a highly versatile building block for synthesizing multi-targeted kinase inhibitors.

Structural Causality in Target Binding:

  • The N3-H / C4=O Motif: This lactam face acts as a critical hydrogen bond donor-acceptor pair. It directly interacts with the highly conserved backbone amides (e.g., Alanine or Cysteine residues) in the hinge region of various receptor tyrosine kinases (RTKs)[1][3].

  • The 2-Methyl Group: Provides optimal steric bulk. It anchors the molecule deep within the hydrophobic pocket adjacent to the ATP-binding cleft, maximizing van der Waals interactions without inducing the steric clashes that larger alkyl groups might cause[1].

  • The 6-Amino Vector: The C6 position physically points toward the solvent-exposed channel or the DFG-out allosteric site of the kinase domain. By utilizing the 6-amino group as a synthetic handle, researchers can append bulky, multi-targeting moieties (such as benzimidazoles or benzothiazoles) to simultaneously inhibit multiple oncogenic pathways[4][5].

Pharmacological Applications & Pathway Targeting

Tumor heterogeneity and acquired drug resistance severely limit the efficacy of single-target therapies in cancers like Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC)[3][4]. By functionalizing the 6-AMQ scaffold, researchers have successfully developed agents that inhibit multiple synergistic pathways simultaneously.

For example, coupling the 6-amino group with a benzimidazole derivative yields compounds that concurrently inhibit Aurora A kinase, PI3Kα, and BRD4 [4]. Alternatively, benzothiazole functionalization shifts the target profile toward the ALK/PI3K/AKT axis, inducing G1-phase or G2/M-phase cell cycle arrest, disrupting mitochondrial membrane potential, and driving apoptosis[5][6].

Pathway AMQ 6-AMQ Derivatives (e.g., Cmpd 9a, 45) AuroraA Aurora A Kinase AMQ->AuroraA Inhibits PI3K PI3K / AKT Pathway AMQ->PI3K Inhibits ALK ALK Receptor AMQ->ALK Inhibits Mitosis Mitotic Arrest (G1 or G2/M) AuroraA->Mitosis Blockade induces Mito Mitochondrial Dysfunction PI3K->Mito Inhibition causes ALK->PI3K Downstream signaling Apoptosis Cell Apoptosis Mitosis->Apoptosis Prolonged arrest Mito->Apoptosis Cytochrome C release

Fig 1: Multi-targeted inhibition of Aurora A, PI3K, and ALK by 6-AMQ derivatives driving apoptosis.

Quantitative Efficacy Profiling

The functionalization of the 6-AMQ scaffold dramatically enhances its antiproliferative activity compared to early-generation quinazolinones. Table 1 summarizes the in vitro cytotoxicity of recent lead compounds derived from this core against various NSCLC cell lines.

Table 1: Comparative Cytotoxicity of 6-AMQ Derived Multi-Targeted Inhibitors

CompoundFunctionalized Side ChainPrimary Target KinasesCell LineIC₅₀ ValueRef
Compound 9a 2-amino-1H-benzo[d]imidazoleAurora A, PI3Kα, BRD4A549 (NSCLC)0.83 µM[4][7]
Compound 9a 2-amino-1H-benzo[d]imidazoleAurora A, PI3Kα, BRD4HCC827 (NSCLC)0.26 µM[4][7]
Compound 45 2-aminobenzo[d]thiazoleALK, PI3K, AKTA549 (NSCLC)0.44 µM[5][6]
Lead 16h 1H-benzo[d]imidazoleAurora AA549 (NSCLC)8.27 µM[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of 6-AMQ derivatives and their evaluation in advanced 3D tumor models.

Protocol A: Synthesis of Multi-Targeted 6-AMQ Derivatives via Palladium-Catalyzed Amination

Causality & Design: The C6-amine of the quinazolinone core is relatively unreactive due to the electron-withdrawing nature of the heterocycle. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires harsh conditions that degrade the lactam ring. Palladium-catalyzed Buchwald-Hartwig amination lowers the activation energy, allowing highly selective C-N bond formation at the 6-position while preserving the critical N3-H/C4=O hinge-binding motif.

  • Reaction Assembly (Inert Atmosphere): Charge a Schlenk flask with 6-amino-2-methylquinazolin-4(3H)-one (1.0 eq)[2], the desired aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq) as the catalyst, and Xantphos (0.1 eq) as the ligand.

    • Self-Validation Check: Xantphos is specifically chosen because its wide bite angle strongly favors reductive elimination over β-hydride elimination, preventing the formation of undesired dehalogenated side products.

  • Base Addition: Add Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is preferred over stronger bases like NaOtBu, which can erroneously deprotonate the N3 position of the quinazolinone, leading to competitive N3-arylation. Suspend the mixture in anhydrous 1,4-dioxane.

  • Heating & Monitoring: Degas via three freeze-pump-thaw cycles and heat to 100°C for 12-16 hours. Monitor via LC-MS. The complete disappearance of the 6-AMQ starting mass (m/z 175.19)[2] confirms conversion.

  • Purification: Filter through Celite to remove the palladium catalyst and purify via preparative HPLC.

Protocol B: 3D Tumor Spheroid Viability & Penetrance Assay

Causality & Design: Standard 2D monolayer cultures expose all cells uniformly to the compound, often yielding artificially low IC₅₀ values. Solid tumors possess a hypoxic core and a dense extracellular matrix that restrict drug penetrance. By forcing A549 cells into 3D spheroids, we create a self-validating system: if a 6-AMQ derivative successfully induces apoptosis here, it proves the molecule possesses the necessary lipophilicity and stability to penetrate avascular tumor tissue[5][6].

  • Spheroid Generation: Seed A549 cells (~1,000 cells/well) into 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 1,000 rpm for 5 minutes.

  • Incubation: Incubate at 37°C, 5% CO₂ for 72 hours.

    • Self-Validation Check: Observe under a phase-contrast microscope. A successful assay requires the formation of a single, tightly packed, dark, spherical mass per well. Discard wells with loose aggregates.

  • Compound Dosing: Prepare serial dilutions of the 6-AMQ derivative (0.1 µM to 10 µM). Carefully replace 50% of the media in the ULA plates with the drug-containing media. Include Sorafenib[3] as a positive control and 0.1% DMSO as a vehicle control.

  • Viability Readout: After 72 hours, add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, then incubate in the dark for 25 minutes.

    • Causality: The 3D-specific reagent contains a stronger lytic detergent to break apart the spheroid. The resulting luminescence is directly proportional to ATP levels, providing a highly accurate, metabolic-based quantification of surviving cells.

Workflow Step1 Seed NSCLC Cells (Ultra-Low Attachment) Step2 Centrifuge & Incubate 72h Step1->Step2 Promotes aggregation Step3 Confirm 3D Spheroid Formation Step2->Step3 Hypoxic core develops Step4 Dose with 6-AMQ (0.1 - 10 µM) Step3->Step4 Penetration test Step5 ATP Luminescence Viability Readout Step4->Step5 Quantify cytotoxicity

Fig 2: Self-validating 3D tumor spheroid workflow for assessing 6-AMQ derivative penetrance.

References

  • [4] Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Bioorganic Chemistry / NIH PubMed. 4

  • [7] 6-amino-1H-quinazolin-4-one Derivatives Cytotoxicity Data. Benchchem. 7

  • [5] Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. NIH PMC. 5

  • [2] 6-amino-2-methylquinazolin-4-ol Product Specifications (CAS 17329-24-7). Abosyn. 2

  • [1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. NIH PMC. 1

  • [6] Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. 6

  • [3] New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. 3

Sources

Method

Application Note: 6-Amino-2-methylquinazolin-4-ol as a Trifunctional Scaffold in Targeted Drug Discovery

Introduction & Chemical Rationale The quinazolinone scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved drugs and clinical candidates targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quinazolinone scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved drugs and clinical candidates targeting kinases, tubulin, and various microbial enzymes[1][2]. Among the most versatile building blocks for synthesizing these libraries is 6-Amino-2-methylquinazolin-4-ol (also existing as its tautomer, 6-amino-2-methylquinazolin-4(3H)-one; CAS: 17329-24-7)[3][4].

From a synthetic perspective, this molecule is exceptionally valuable because it presents three distinct, orthogonal sites for functionalization:

  • The 6-Amino Group: A nucleophilic center ideal for Schiff base condensation, amide coupling, or Buchwald-Hartwig amination[2][5].

  • The 2-Methyl Group: The protons on this methyl group are rendered mildly acidic by the electron-withdrawing nature of the adjacent imine-like N1 nitrogen and the C4 carbonyl. This enables Knoevenagel-type condensations with aromatic aldehydes to yield 2-styryl derivatives[1].

  • The 4-Hydroxyl/4-Oxo Group: Capable of being activated into a highly electrophilic 4-chloro leaving group, facilitating Nucleophilic Aromatic Substitution ( SN​Ar ) to generate 4-anilinoquinazolines, a hallmark motif of Epidermal Growth Factor Receptor (EGFR) and PI3K inhibitors[2].

G Core 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7) POCl3 POCl3 / DIPEA Chlorination Core->POCl3 Aldehyde Ar-CHO / Base Knoevenagel Core->Aldehyde Isatin Isatin / AcOH Condensation Core->Isatin SNAr Aniline / SNAr 4-Anilinoquinazoline POCl3->SNAr Styryl 2-Styrylquinazolinone Tubulin Inhibitor Aldehyde->Styryl Hybrid Indolin-2-one Hybrid Kinase Inhibitor Isatin->Hybrid

Divergent synthetic pathways of 6-amino-2-methylquinazolin-4-ol.

Mechanistic Pathways & Experimental Protocols

As a Senior Application Scientist, it is critical to understand that successful library generation requires controlling the chemoselectivity of these three sites. The following self-validating protocols isolate reactivity at each specific functional group.

Protocol A: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors (C4 Activation)

Causality & Logic: To target kinases like EGFR or PI3K- δ , the 4-oxo group must be converted into a bioisosteric secondary amine[2]. This requires a two-step sequence: chlorination followed by SN​Ar . Phosphorus oxychloride ( POCl3​ ) is used to convert the thermodynamically stable 4-oxo tautomer into a 4-chloro intermediate. The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it acts as a non-nucleophilic base to scavenge the generated HCl , preventing the protonation of the 6-amino group, which would otherwise precipitate the starting material and halt the reaction.

Step-by-Step Methodology:

  • Chlorination: Suspend 6-amino-2-methylquinazolin-4-ol (10 mmol) in dry toluene (30 mL) under an inert N2​ atmosphere.

  • Add POCl3​ (15 mmol) dropwise at 0 °C, followed by DIPEA (12 mmol).

  • Reflux the mixture at 110 °C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is consumed.

  • Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ . The resulting 4-chloro intermediate is highly moisture-sensitive and should be used immediately without aqueous workup.

  • SN​Ar Reaction: Dissolve the crude 4-chloro intermediate in anhydrous isopropanol (25 mL).

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 11 mmol) and catalytic HCl (1 drop). Reflux for 6 hours.

  • Cool to 0 °C. The target 4-anilinoquinazoline hydrochloride salt will precipitate. Filter, wash with cold isopropanol, and dry under vacuum.

Protocol B: Synthesis of 2-Styrylquinazolinones (C2 Functionalization)

Causality & Logic: 2-Styrylquinazolinones are potent inhibitors of tubulin polymerization, causing G2/M phase cell cycle arrest[1]. The synthesis relies on a Knoevenagel condensation. Because the 2-methyl group is only weakly acidic, a catalyst system of piperidine and glacial acetic acid is employed. The amine forms a reactive iminium ion with the aldehyde, while the base deprotonates the 2-methyl group to form an enamine-like nucleophile. The subsequent elimination of water is thermodynamically driven by the formation of a highly conjugated trans-styryl system.

Step-by-Step Methodology:

  • Dissolve 6-amino-2-methylquinazolin-4-ol (5 mmol) and an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 5.5 mmol) in absolute ethanol (20 mL).

  • Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol) to the solution.

  • Reflux the mixture for 12-18 hours. The reaction progression is marked by a distinct color change (typically to deep yellow/orange) due to extended conjugation.

  • Cool the mixture to room temperature. Pour into crushed ice (50 g) while stirring vigorously.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure (E)-2-styryl derivative.

Protocol C: Synthesis of Indolin-2-one Hybrids (C6 Functionalization)

Causality & Logic: Fusing the quinazolinone core with an indolin-2-one (isatin) moiety creates dual-action kinase inhibitors[6][7]. This is achieved via Schiff base formation at the 6-amino position[5][8]. Glacial acetic acid is used as a solvent and catalyst; it protonates the highly electrophilic C3 carbonyl of the isatin, making it susceptible to nucleophilic attack by the 6-amino group, while maintaining a pH that does not fully protonate the nucleophile.

Step-by-Step Methodology:

  • Combine 6-amino-2-methylquinazolin-4-ol (5 mmol) and substituted isatin (5 mmol) in a round-bottom flask.

  • Add glacial acetic acid (15 mL) and heat to 80 °C for 4 hours. Alternatively, ultrasound irradiation (20 kHz, 50 °C) can be used to reduce reaction time to 45 minutes and improve yields[6][7].

  • Upon completion (monitored by the disappearance of the NH2​ stretching band at 3200-3400 cm−1 in FT-IR), cool the reaction to room temperature.

  • Pour the mixture into cold water to precipitate the Schiff base[8].

  • Filter, wash with saturated NaHCO3​ solution to neutralize residual acid, and recrystallize from DMF/Ethanol.

Quantitative Data Presentation

The following table summarizes the reaction parameters and biological targets for the three divergent synthetic pathways described above.

Synthetic PathwayReagents & CatalystsTemp / TimeAvg. YieldPrimary Biological Target
Protocol A: 4-Anilinoquinazolines POCl3​ , DIPEA, then Ar- NH2​ / i PrOH110 °C (4h) / 82 °C (6h)65 - 75%EGFR, PI3K- δ Kinases
Protocol B: 2-Styrylquinazolinones Ar-CHO, Piperidine, AcOH / EtOH78 °C / 12-18h70 - 85%Tubulin Polymerization
Protocol C: Indolin-2-one Hybrids Isatin, Glacial AcOH (or Ultrasound)80 °C (4h) or 50 °C (45m)80 - 92%Multi-Kinase / Sodium Channels

Mechanism of Action Visualization

The derivatives synthesized from 6-amino-2-methylquinazolin-4-ol exhibit distinct pharmacological profiles depending on the site of functionalization. 4-Anilinoquinazolines act as ATP-competitive inhibitors of tyrosine kinases, while 2-styryl derivatives disrupt the microtubule network[1][2].

Pathway Drug1 4-Anilinoquinazolines EGFR EGFR / PI3K Tyrosine Kinase Drug1->EGFR Inhibits ATP Binding PI3K Downstream AKT Pathway EGFR->PI3K Blocks Activation Apoptosis1 Tumor Cell Apoptosis PI3K->Apoptosis1 Drug2 2-Styrylquinazolinones Tubulin Tubulin Polymerization Drug2->Tubulin Inhibits Assembly Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis2 Tumor Cell Apoptosis Arrest->Apoptosis2

Mechanism of action for quinazolinone-derived kinase and tubulin inhibitors.

References

  • PubChemLite - 17329-24-7 (C9H9N3O). Université du Luxembourg. URL:[4]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. URL:[2]

  • Synthesis, Cytotoxicity, and Inhibitory Effects on Tubulin Polymerization of a New 3-Heterocyclo Substituted 2-Styrylquinazolinones. ResearchGate. URL:[1]

  • Ultrasound-Assisted Synthesis, Anticonvulsant Activity, and Docking Study of Indole-Appended Thiazolidin-4-ones. ResearchGate. URL:[7]

  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ResearchGate. URL:[5]

  • Schiff bases as an antimicrobial agent: A review. ResearchGate. URL:[8]

  • Molecular docking statistics of indolyl-thiazolidinones. ResearchGate. URL:[6]

  • 6-amino-2-methylquinazolin-4-ol - Abosyn. abosyn.com. URL:[3]

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Application

Formulation of 6-Amino-2-methylquinazolin-4-ol for in vivo studies

Application Note & Protocols Topic: Formulation of 6-Amino-2-methylquinazolin-4-ol for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Formulation of 6-Amino-2-methylquinazolin-4-ol for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the formulation of 6-Amino-2-methylquinazolin-4-ol, a representative quinazolinone derivative, for in vivo preclinical research. Quinazolinone-based compounds frequently exhibit poor aqueous solubility, a significant hurdle for achieving reliable and reproducible results in animal studies.[1][2] This guide outlines a systematic approach, beginning with essential physicochemical characterization and leading to the rational selection of formulation strategies. Detailed, step-by-step protocols for preparing formulations suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration are provided, emphasizing the scientific rationale behind each component and procedure. Furthermore, this note details critical quality control assays to ensure every formulation is fit-for-purpose, thereby enhancing the integrity and translatability of in vivo pharmacological and toxicological data.

Introduction: The Challenge of Poor Solubility

The primary goal of formulation development in a preclinical setting is to ensure adequate and consistent compound exposure in the test system to allow for a clear assessment of its biological effects.[6][7] This guide provides a tiered approach to developing robust formulations for 6-Amino-2-methylquinazolin-4-ol, applicable to many other poorly soluble new chemical entities (NCEs).

Pre-formulation Assessment: Know Your Compound

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data-driven approach minimizes wasted resources and informs the selection of the most promising formulation strategy.

Key Physicochemical Parameters:

  • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 2.0, 6.5, 7.4) to understand if the compound's charge state can be leveraged. Quinazolinones often contain basic nitrogen atoms, making their solubility pH-dependent.[1]

  • LogP/LogD: This value indicates the lipophilicity of the compound and helps predict its partitioning behavior. A high LogP (typically >3) suggests that lipid-based formulations may be a viable option.[8]

  • pKa: The ionization constant is critical for predicting solubility in the pH-variant environment of the gastrointestinal tract and for selecting appropriate pH-modifying excipients.

  • Melting Point & Crystalline Structure: A high melting point often correlates with high crystal lattice energy and, consequently, low solubility. Differential Scanning Calorimetry (DSC) can provide this information and reveal the compound's crystallinity.

  • Solubility in Organic Solvents: Assessing solubility in common, pharmaceutically acceptable solvents (e.g., DMSO, PEG 400, Ethanol, Solutol® HS 15) is a crucial first step in developing solution-based formulations.[4]

ParameterHypothetical Value for 6-Amino-2-methylquinazolin-4-olSignificance
Molecular Weight 175.19 g/mol Influences diffusion and permeability.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLConfirms compound is "poorly soluble."
LogP 2.8Moderately lipophilic; may be suitable for lipid or co-solvent systems.
pKa (basic) ~4.5Ionizable; solubility will increase at acidic pH.
Melting Point >250 °CHigh crystal lattice energy, suggesting dissolution will be challenging.

Table 1: Hypothetical physicochemical properties for 6-Amino-2-methylquinazolin-4-ol.

Formulation Strategy Selection

The choice of formulation depends on the route of administration, the required dose, and the compound's properties. The following decision tree provides a logical workflow for selecting an appropriate strategy.

G cluster_0 Start: Physicochemical Data cluster_1 Solution Strategies cluster_2 Dispersion Strategies cluster_3 Final Formulation Start Is aqueous solubility > required dose? UseSaline Formulate in Saline / PBS Start->UseSaline Yes TryCosolvent Try Co-solvent System (e.g., DMSO, PEG400) Start->TryCosolvent No SolutionReady Solution Formulation UseSaline->SolutionReady TryComplexation Try Complexation Agent (e.g., Cyclodextrin) TryCosolvent->TryComplexation Precipitates TryCosolvent->SolutionReady Soluble & Stable Suspension Prepare Aqueous Suspension (e.g., with Methylcellulose) TryComplexation->Suspension Precipitates TryComplexation->SolutionReady Soluble & Stable Lipid Consider Lipid-Based System (e.g., for Oral Route) Suspension->Lipid Bioavailability still low DispersionReady Dispersion Formulation Suspension->DispersionReady Lipid->DispersionReady G cluster_oral Oral Suspension Workflow cluster_iv IV Co-Solvent Workflow Weigh_C 1. Weigh Compound Wet 2. Wet with Vehicle to form Paste Weigh_C->Wet Dilute 3. Gradually Dilute with Vehicle Wet->Dilute Homogenize 4. Homogenize (Stir Plate) Dilute->Homogenize QC_Oral 5. QC: Visual Inspection Homogenize->QC_Oral Weigh_C_IV 1. Weigh Compound Dissolve_DMSO 2. Dissolve in DMSO Weigh_C_IV->Dissolve_DMSO Add_PEG 3. Add PEG 400 Dissolve_DMSO->Add_PEG Add_Saline 4. Titrate in Saline Add_PEG->Add_Saline Filter 5. Sterile Filter (0.22 µm) Add_Saline->Filter QC_IV 6. QC: Check for Precipitate Filter->QC_IV

Caption: Standard workflows for preparing oral and IV formulations.

Formulation Characterization & Quality Control

To ensure the reliability of in vivo studies, every batch of a formulation should undergo basic quality control checks.

ParameterAcceptance CriteriaMethodRationale
Appearance Clear and particle-free (solutions). Uniform and homogenous (suspensions).Visual inspection against light and dark backgrounds.Ensures complete dissolution (solutions) or uniform dispersion (suspensions) to prevent dosing errors and safety risks (e.g., embolism). [9]
pH Physiologically compatible (typically 5-9 for IV/IP).Calibrated pH meter.Prevents injection site irritation, pain, and phlebitis. Drastic pH can also cause drug degradation or precipitation in vivo.
Short-Term Stability No precipitation or significant change in appearance over the intended use period (e.g., 4-8 hours at room temp).Visual inspection at set time points.Confirms that the formulation remains stable throughout the duration of the dosing procedure, preventing administration of a sub-potent or precipitated dose.
Sterility (for IV/IP) Pass (No microbial growth).As per USP <71> or by confirming the integrity of the sterile filtration process.A fundamental requirement for all parenteral preparations to prevent sepsis and other infections. [10][11]

Table 2: Essential Quality Control Parameters for In Vivo Formulations.

Conclusion

The successful in vivo evaluation of 6-Amino-2-methylquinazolin-4-ol, and other poorly soluble compounds, is critically dependent on the development of an appropriate formulation. A systematic approach that begins with physicochemical characterization allows for the rational design of formulations that can overcome solubility limitations. The protocols provided herein for oral, intravenous, and intraperitoneal routes offer robust starting points for researchers. By implementing these methods and adhering to stringent quality control, scientists can generate more reliable, reproducible, and ultimately more meaningful data in their preclinical drug development efforts.

References

  • Pharmaceutical Press. (2020). Handbook of Pharmaceutical Excipients – 9th Edition. Retrieved from [Link]

  • AbeBooks. (n.d.). Handbook of Pharmaceutical Excipients: 9781582120584. Retrieved from [Link]

  • ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Retrieved from [Link]

  • Hancock, B. C. (2020). Handbook of Pharmaceutical Excipients: 35 years of enabling pharmaceutical formulation development. Pharmaceutical Press. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines for Parenteral Preparations. Retrieved from [Link]

  • Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th Edition. Retrieved from [Link]

  • Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Cyclodextrins in Improving Oral Drug Delivery. Retrieved from [Link]

  • Pharmaguideline. (2013, March 31). Sterile Pharmaceutical Dosage Forms - Parenteral Preparations. Retrieved from [Link]

  • Research and Reviews. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review). Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. PubMed. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, November 3). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Retrieved from [Link]

  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency (EMA). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • Future Science. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • Institute for Safe Medication Practices (ISMP). (n.d.). ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations. Retrieved from [Link]

  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Taylor & Francis Online. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. SAGE Journals. Retrieved from [Link]

  • Kim, S. J., et al. (2025). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Aminoquinazoline. PubChem. Retrieved from [Link]

  • CyberLeninka. (n.d.). REACTION OF 6-AMINOQUINAZOLIN-4-ONE WITH AROMATIC ALDEHYDES. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]

  • MDPI. (2022, February 17). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]

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Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Amino-2-methylquinazolin-4-ol Derivatives

Introduction Quinazolin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazolin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 6-amino-2-methylquinazolin-4-ol moiety, in particular, serves as a versatile building block for the development of novel therapeutic agents.[2] Traditional synthetic methods for these compounds often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages over conventional heating methods.[4][6][7] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[8][9] This technique aligns with the principles of green chemistry by minimizing energy consumption and facilitating the use of less toxic or even solvent-free conditions.[4][7] This application note provides a detailed protocol for the efficient synthesis of 6-amino-2-methylquinazolin-4-ol derivatives utilizing microwave irradiation, a method that is both time-efficient and environmentally conscious.[4][6][7]

The Power of Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules in the reaction mixture continuously reorient themselves to align with the rapidly oscillating electric field of the microwaves. This rapid motion generates heat efficiently and uniformly throughout the bulk of the material. In the presence of ions, the oscillating electric field causes them to migrate, leading to collisions that also generate heat. This direct and targeted heating is a key advantage over conventional methods that rely on slower, less efficient heat transfer through conduction and convection.[4]

The benefits of employing microwave heating in the synthesis of quinazolinone derivatives are numerous and well-documented.[10][11] These include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times are consistently observed.[6][8]

  • Enhanced Yields: Improved reaction kinetics often lead to higher product yields.[4][9]

  • Increased Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.[4]

  • Energy Efficiency: Direct heating of the reaction vessel contents reduces overall energy consumption.[4][9]

  • Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents is a significant advantage.[6][7]

Proposed Reaction Pathway

The synthesis of 6-amino-2-methylquinazolin-4-ol derivatives via microwave irradiation typically proceeds through a multi-step, one-pot reaction. A common approach involves the condensation of an appropriately substituted anthranilic acid or its amide derivative with an acetylating agent, followed by cyclization. The amino group at the 6-position can be introduced either from the starting material or through a subsequent functional group transformation.

Below is a generalized workflow for the synthesis:

Microwave Synthesis Workflow cluster_0 Step 1: Starting Materials cluster_1 Step 2: Microwave-Assisted Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Final Product A Substituted Anthranilic Acid/Amide D Reaction Mixture (with optional catalyst and solvent) A->D B Acetylating Agent (e.g., Acetic Anhydride) B->D C Microwave Reactor E Crude Product C->E Cooling & Isolation D->C Irradiation F Purification (e.g., Recrystallization, Chromatography) E->F G 6-Amino-2-methylquinazolin-4-ol Derivative F->G

Caption: General workflow for the microwave-assisted synthesis of 6-Amino-2-methylquinazolin-4-ol derivatives.

Experimental Protocol

This protocol details a representative synthesis of a 6-amino-2-methylquinazolin-4-ol derivative. Researchers should note that optimization of reaction conditions (temperature, time, and microwave power) may be necessary for different substrates.

Materials
  • 5-Amino-2-aminobenzamide

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Ethanol

  • Microwave synthesis reactor (e.g., Anton Paar Monowave series or similar)

  • Glass reaction vials with snap caps and septa suitable for microwave synthesis

  • Magnetic stir bars

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-2-aminobenzamide (1 mmol).

  • Reagent Addition: To the vial, add acetic anhydride (1.2 mmol) and a catalytic amount of pyridine (2-3 drops). If a solvent is desired, ethanol (2-3 mL) can be added. Solvent-free conditions have also been shown to be effective for similar reactions.[10]

  • Vessel Sealing: Securely seal the reaction vial with the appropriate cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120-150 °C (monitor internal temperature with the instrument's sensor)

    • Time: 5-15 minutes

    • Microwave Power: 100-200 W (use a power setting that maintains the target temperature)

    • Stirring: On

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC after cooling the reaction mixture.

  • Work-up:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The crude product should precipitate. If it does not, adjust the pH to neutral with a suitable base.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure of the synthesized 6-amino-2-methylquinazolin-4-ol derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Results

The microwave-assisted synthesis is expected to produce the desired 6-amino-2-methylquinazolin-4-ol derivative in good to excellent yields within a significantly reduced reaction time compared to conventional heating methods.[12][13] The following table provides a hypothetical comparison based on typical outcomes of microwave-assisted versus conventional synthesis.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5-15 minutes4-12 hours
Typical Yield 75-95%50-70%
Energy Consumption LowHigh
Solvent Usage Minimal to noneOften requires larger volumes
Product Purity Generally highOften requires more extensive purification

Mechanistic Insights

The formation of the quinazolin-4-one ring under these conditions likely proceeds through an initial acylation of the more nucleophilic amino group of the anthranilamide derivative, followed by a microwave-promoted intramolecular cyclization and dehydration.

Reaction Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A Starting Material (Anthranilamide Derivative) B Intermediate (N-acetylated) A->B Acetic Anhydride C Intermediate (Cyclized) B->C Microwave Irradiation (Heat) D Final Product (Quinazolin-4-ol) C->D -H₂O

Caption: A simplified proposed mechanism for the microwave-assisted synthesis of the quinazolin-4-ol ring.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. The efficiency of microwave absorption can be solvent-dependent, so trying a different polar solvent might be beneficial.[14] The use of a catalyst, such as SbCl₃ or a copper-based catalyst, has been shown to improve yields in similar syntheses.[5][15]

  • Incomplete Reaction: If starting material remains, ensure the temperature is being reached and maintained. Increase the microwave power if necessary to achieve the set temperature.

  • Byproduct Formation: If significant byproducts are observed, a lower reaction temperature or shorter reaction time may be required to improve selectivity.

Conclusion

The microwave-assisted synthesis of 6-amino-2-methylquinazolin-4-ol derivatives offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methodologies.[4][6][7] This approach significantly reduces reaction times and can lead to higher yields and purer products, making it an invaluable tool for researchers in medicinal chemistry and drug development. The protocol provided herein serves as a robust starting point for the synthesis of a variety of quinazolinone derivatives, with ample opportunity for optimization and adaptation to specific research needs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). ijrpas.com.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.
  • Importance of Microwave Heating In Organic Synthesis - ResearchGate.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC. (2023).
  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals. TSI Journals.
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  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC. (2024).
  • (PDF) Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity, - ResearchGate.
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • Microwave-assisted synthesis of quinazolin-4(3H)
  • Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation | Asian Journal of Chemistry. (2014). Asian Journal of Chemistry.
  • Microwave assisted synthesis of quinazolinone using different bases - ResearchGate. (2026).
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. (2022). mdpi.com.
  • Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical - Benchchem. BenchChem.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. (2025).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Amino-2-methylquinazolin-4-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Amino-2-methylquinazolin-4-ol. This guide is designed to provide in-depth troubleshooting ass...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Amino-2-methylquinazolin-4-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize your reaction and improve your product yield. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of 6-Amino-2-methylquinazolin-4-ol, which typically involves a multi-step process. A common route is the initial formation of 2-methyl-3,1-benzoxazin-4-one from the corresponding anthranilic acid derivative, followed by subsequent reactions to introduce the amino group and form the quinazolinone core.

Issue 1: Low Yield of the Benzoxazinone Intermediate

A low yield of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a frequent bottleneck. This intermediate is often synthesized by reacting an appropriately substituted anthranilic acid with acetic anhydride.[1][2]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Incomplete Reaction Increase the excess of acetic anhydride: Acetic anhydride acts as both a reagent and a dehydrating agent. Using a sufficient excess ensures the complete consumption of the starting anthranilic acid and drives the cyclization reaction forward.[1][2] Optimize reaction temperature and time: While refluxing is common, microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[2][3]
Hydrolysis of the Benzoxazinone Work-up with ice-cold water: The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures.[1][2] Pouring the reaction mixture into ice-cold water rapidly precipitates the product and minimizes degradation.
Sub-optimal Starting Material Ensure purity of the starting anthranilic acid derivative: Impurities in the starting material can interfere with the reaction, leading to side products and a lower yield of the desired benzoxazinone.
Issue 2: Low Yield of the Final Product (6-Amino-2-methylquinazolin-4-ol)

The conversion of the benzoxazinone intermediate to the final quinazolinone product is a critical step where yield can be compromised. This often involves reaction with a nitrogen source. For the synthesis of 6-amino-2-methylquinazolin-4-ol, this would typically involve a nitration step followed by reduction.[4][5]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Inefficient Nitration Careful control of nitrating agent and temperature: The nitration of the quinazolinone ring system requires a carefully controlled addition of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature to prevent over-nitration and side reactions.[4]
Incomplete Reduction of the Nitro Group Choice of reducing agent: Tin(II) chloride dihydrate (SnCl2·2H2O) is an effective reducing agent for converting the nitro group to an amino group without affecting other functional groups in the molecule.[4][5] Ensure the correct stoichiometry and reaction conditions for the reduction.
Side Reactions During Cyclization Control of reaction conditions: The cyclization step to form the quinazolinone ring can be sensitive to reaction conditions. The choice of solvent and base (if applicable) can significantly impact the yield and purity of the final product.[6]
Product Isolation Difficulties Induce precipitation: If the product does not precipitate upon cooling, adding ice-cold water can often induce precipitation.[7] Purification of oily products: If an oily product forms instead of a solid, it can be purified using column chromatography. A common eluent system for quinazolinone derivatives is a mixture of ethanol and water.[7]
Issue 3: Presence of Impurities in the Final Product

Impurities can arise from incomplete reactions or the formation of side products.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Incomplete Reactions Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction step to ensure the complete consumption of starting materials before proceeding to the next step or work-up.[7]
Inefficient Purification Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the final product and removing minor impurities.[7] Column Chromatography: If recrystallization is insufficient to remove all impurities, column chromatography provides a higher degree of separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Amino-2-methylquinazolin-4-ol?

A common and effective method involves a multi-step synthesis.[4][5] First, a substituted anthranilic acid is cyclized with acetic anhydride to form a 2-methyl-3,1-benzoxazin-4-one intermediate.[1][2] This is followed by nitration to introduce a nitro group at the 6-position. Finally, the nitro group is reduced to an amino group to yield the desired 6-Amino-2-methylquinazolin-4-ol.[4]

Q2: Are there alternative methods for synthesizing the quinazolinone core?

Yes, several methods exist for constructing the quinazolin-4-one ring system. One of the most common is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[3] Other methods include the reaction of 2-aminobenzamides with aldehydes or the use of ortho-halobenzamides as starting materials.[6][8] Microwave-assisted synthesis has also been shown to be an efficient method for producing quinazolinones, often with reduced reaction times and improved yields.[3]

Q3: How can I confirm the structure of my synthesized 6-Amino-2-methylquinazolin-4-ol?

Standard analytical techniques should be used to confirm the structure and purity of your final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and the position of substituents.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino group (N-H stretching) and the carbonyl group (C=O stretching) of the quinazolinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition of the product.

Q4: What are some key safety precautions to take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Nitrating agents are highly corrosive and strong oxidizers; handle with extreme caution and add them slowly to the reaction mixture while cooling.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate engineering controls and PPE.[7]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Visualizing the Workflow

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 6-Amino-2-methylquinazolin-4-ol.

cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Anthranilic Acid Derivative Anthranilic Acid Derivative Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid Derivative->Benzoxazinone Intermediate Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Benzoxazinone Intermediate Reagent 6-Nitro-2-methylquinazolin-4-ol 6-Nitro-2-methylquinazolin-4-ol Benzoxazinone Intermediate->6-Nitro-2-methylquinazolin-4-ol Reaction Nitrating Agent Nitrating Agent Nitrating Agent->6-Nitro-2-methylquinazolin-4-ol Reagent 6-Amino-2-methylquinazolin-4-ol 6-Amino-2-methylquinazolin-4-ol 6-Nitro-2-methylquinazolin-4-ol->6-Amino-2-methylquinazolin-4-ol Reaction Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2)->6-Amino-2-methylquinazolin-4-ol Reagent

Caption: General synthetic workflow for 6-Amino-2-methylquinazolin-4-ol.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Intermediate Yield Check Intermediate Yield Low Yield->Check Intermediate Yield Incomplete Reaction? Incomplete Reaction? Impure Product->Incomplete Reaction? Optimize Final Step Optimize Final Step Check Intermediate Yield->Optimize Final Step Acceptable Optimize Intermediate Step Optimize Intermediate Step Check Intermediate Yield->Optimize Intermediate Step Low Improve Purification Improve Purification Incomplete Reaction?->Improve Purification No Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction?->Optimize Reaction Conditions Yes

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fu, W., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8968-8977. Available from: [Link]

  • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 595810. Available from: [Link]

  • Koprivanac, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online, 31(1), 1-13. Available from: [Link]

  • Abbas, S. Y. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • Ionescu, M. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. Available from: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. Available from: [Link]

  • Method for production of quinazolin-4-on derivative. (2008). Google Patents. EP1997812A1.
  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. Available from: [Link]

  • Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Journal of Critical Reviews, 7(5), 380-386. Available from: [Link]

  • Kumar, P., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 21(11), 1460. Available from: [Link]

  • Negi, P., Bisht, P., & Sharma, P. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65. Available from: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. (n.d.). Retrieved from [Link]

  • Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Chemistry – A European Journal, 28(1), e202103444. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results, 14(2), 154-158. Available from: [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 9(12), 114-124. Available from: [Link]

  • Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 524-543. Available from: [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). Organic Process Research & Development, 27(12), 2235-2244. Available from: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules, 28(22), 7629. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2023). ACS Omega, 8(49), 46845-46858. Available from: [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]

  • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). (2019). Journal of Pharmaceutical Negative Results, 10(2), 1-5. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Molecules, 28(19), 6825. Available from: [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. Available from: [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. Available from: [Link]

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2023). Molecules, 28(22), 7598. Available from: [Link]

  • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). (2019). Journal of Pharmaceutical Negative Results, 10(2), 1-5. Available from: [Link]

  • Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of Critical Reviews, 7(5), 380-386. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 6-Amino-2-methylquinazolin-4-ol

Welcome to the Application Science Troubleshooting Portal. As researchers transition from in silico design or chemical synthesis to in vitro biological evaluation, compound solubility frequently becomes the primary bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. As researchers transition from in silico design or chemical synthesis to in vitro biological evaluation, compound solubility frequently becomes the primary bottleneck[1].

The Chemical Challenge: 6-Amino-2-methylquinazolin-4-ol (often existing in its tautomeric form, 6-amino-2-methylquinazolin-4(3H)-one) presents significant solubility challenges in aqueous biological buffers. Its planar aromatic quinazoline core drives strong pi-pi stacking, while the amino and lactam/lactim groups facilitate robust intermolecular hydrogen bonding. This results in a high crystal lattice energy and exceptionally poor thermodynamic and kinetic aqueous solubility.

This guide provides field-proven, mechanistically grounded strategies to solubilize this compound without compromising the integrity of your biological assays.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does 6-Amino-2-methylquinazolin-4-ol precipitate instantly when I add my DMSO stock to PBS or cell culture media? A: This is caused by a phenomenon known as "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the quinazoline compound at the diffusion interface vastly exceeds its kinetic solubility limit[2]. Because the compound cannot disperse fast enough, it undergoes rapid nucleation, forming insoluble colloidal aggregates.

Q2: My dose-response curves (IC50/EC50) are flat, bell-shaped, or highly variable. Is this related to solubility? A: Yes. When a compound forms colloidal aggregates, it introduces severe assay artifacts[1].

  • Target Sequestration (False Negatives): The active monomeric compound is trapped within the aggregate, reducing the effective concentration available to bind the biological target.

  • Light Scattering (False Positives/Noise): Aggregates scatter light, drastically interfering with fluorescence, luminescence, or absorbance readouts.

  • Membrane Disruption (Toxicity): Large aggregates can physically adhere to and disrupt cellular lipid bilayers, causing non-specific cell death that mimics pharmacological efficacy.

Artifacts PoorSol Kinetic Solubility Exceeded Agg Colloidal Aggregation PoorSol->Agg Solvent Shock Art1 Light Scattering (False Absorbance) Agg->Art1 Art2 Target Sequestration (False Negatives) Agg->Art2 Art3 Membrane Disruption (False Positives) Agg->Art3

Mechanistic pathway of biological assay artifacts caused by compound aggregation.

Q3: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved? A: Increasing DMSO is a double-edged sword. While it improves compound solubility, DMSO is a bioactive solvent. For most mammalian cell lines, the maximum safe concentration is <0.1% (v/v)[3]. Concentrations between 0.1% and 0.5% may be tolerated by robust immortalized lines, but they can alter membrane permeability and induce oxidative stress[4]. Concentrations above 1% are generally cytotoxic and will invalidate your biological readouts[5].

Part 2: Solubilization Workflows & Strategies

To bypass solvent shock and structural insolubility, we rely on two primary strategies: modifying the dilution kinetics or utilizing structural encapsulation.

SolWorkflow Start 100% DMSO Stock (6-Amino-2-methylquinazolin-4-ol) Dilute Direct Aqueous Dilution Start->Dilute Check Validation: DLS / OD600 Read Dilute->Check Clear Clear Solution: Proceed to Assay Check->Clear OD600 < 0.05 Precip Aggregation Detected (False Signal Risk) Check->Precip OD600 > 0.05 Strat1 Method A: Step-wise Dilution Precip->Strat1 Strat2 Method B: HP-β-CD Complexation Precip->Strat2 Strat1->Check Strat2->Check

Workflow for resolving 6-Amino-2-methylquinazolin-4-ol solubility issues.

Strategy A: The Step-Wise Dilution (Kinetic Control)

Instead of a single massive dilution, use an intermediate solvent step. By diluting the 100% DMSO stock into a 10% DMSO intermediate buffer before the final assay dilution, you reduce the concentration gradient, preventing the rapid supersaturation that drives nucleation.

Strategy B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

When kinetic manipulation fails, structural encapsulation is required. HP-β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior[6]. The hydrophobic quinazoline ring of 6-Amino-2-methylquinazolin-4-ol partitions into the CD cavity via non-covalent interactions, while the hydrophilic exterior ensures complete dissolution in the aqueous bulk phase[7]. This method shields the compound from the aqueous environment without altering its intrinsic pharmacology[8].

Part 3: Self-Validating Experimental Protocols

Every assay must be a self-validating system. Do not assume your compound is soluble just because the solution looks clear to the naked eye.

Protocol 1: Preparation of HP-β-CD Inclusion Complex

Causality: This protocol forces the equilibrium toward the inclusion complex by utilizing mild heat and agitation, ensuring the quinazoline core is fully encapsulated before introduction to biological media.

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HBSS). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out 6-Amino-2-methylquinazolin-4-ol powder. Do not use a DMSO stock for this method. Add the powder directly to the 20% HP-β-CD solution to achieve your desired target concentration (e.g., 1 mM).

  • Complexation: Vortex vigorously for 2 minutes. Place the tube in a thermomixer at 37°C and agitate at 800 RPM for 24 hours. Note: The extended time is required for the non-covalent host-guest interactions to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the solution at 14,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Validation (Critical Step): Carefully transfer the supernatant to a new tube. Measure the absorbance at 600 nm (OD600) using a microplate reader. An OD600 < 0.05 indicates a lack of colloidal aggregates.

  • Vehicle Control: You must run a 20% HP-β-CD (empty vehicle) control in your biological assay to ensure the cyclodextrin itself does not affect your specific cell line or enzyme.

Protocol 2: Kinetic Solubility Assessment via Nephelometry/OD600

Causality: Before running a 384-well cell assay, you must empirically determine the exact concentration at which solvent shock occurs in your specific media.

  • Stock Preparation: Prepare a 10 mM stock of 6-Amino-2-methylquinazolin-4-ol in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear plate containing 198 µL of your exact assay media (including FBS/BSA if applicable). This yields a final DMSO concentration of 1.0%.

  • Incubation: Incubate the plate at room temperature for 2 hours. Note: Aggregation is a kinetic process; immediate reading may miss delayed precipitation.

  • Readout: Read the plate at OD600. Plot the OD600 values against the compound concentration. The concentration at which the OD600 sharply deviates from the baseline is your kinetic solubility limit. Do not exceed this concentration in your biological assays.

Part 4: Quantitative Data Reference

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Always utilize a vehicle-matched control to normalize solvent effects[3].

Assay SystemCell/Target TypeMax Recommended DMSO (v/v)Mechanistic Rationale
Biochemical / EnzymaticPurified Kinases/Proteins1.0% - 5.0%Proteins generally tolerate higher solvent levels, though >5% can cause localized unfolding.
Robust Cell LinesHEK293, HeLa, CHO0.5%Tolerated for short durations (24h); extended exposure alters transcriptomics.
Sensitive Cell LinesHepG2, MCF-70.1% - 0.2%Higher concentrations induce oxidative stress and alter membrane permeability.
Primary CellsNeurons, Hepatocytes< 0.1%Highly sensitive to solvent-induced apoptosis and phenotypic drift.
Table 2: Comparison of Solubilization Additives for Quinazolines
AdditiveMechanism of ActionProsCons
DMSO Co-solvent (reduces dielectric constant)Easy to use, universal standard.Causes solvent shock upon dilution; cytotoxic >0.5%.
HP-β-CD Structural encapsulation (host-guest)Excellent for hydrophobic rings; low toxicity.Requires 24h equilibrium; may sequester lipophilic assay reagents.
Tween-20 Non-ionic surfactant (micelle formation)Prevents aggregation at interfaces.Can lyse cell membranes; interferes with biochemical binding kinetics.
BSA (0.1%) Protein binding (carrier)Mimics physiological serum binding.Compound may bind too tightly, reducing the free active fraction.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - nih.gov. 1

  • DMSO in cell based assays - discourse.group. 4

  • How to control for solvent effects (DMSO) in experiments - benchchem.com. 3

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - researchgate.net. 5

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - nih.gov. 7

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track - americanpharmaceuticalreview.com. 2

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance - ijpsjournal.com. 6

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - nih.gov. 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Problems in Quinazolinone Synthesis

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common challenges in your synthetic workflows. The content is structured in a practical question-and-answer format to directly address specific issues you may encounter at the bench.

Part 1: Reaction Optimization & Yield Enhancement

This section focuses on one of the most frequent challenges in synthesis: achieving optimal reaction yields.

FAQ 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I troubleshoot this?

Answer: Low or no yield is a multifaceted problem that requires a systematic evaluation of your experimental parameters.[1][2] The issue often originates from one of four key areas: reaction conditions, reagent quality, catalyst inefficiency, or inherent substrate limitations.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical variables that must be optimized for your specific transformation.[1][2]

    • Temperature: Classical methods like the Niementowski or Bischler syntheses often demand high temperatures (e.g., 120-200°C) to drive the reaction to completion.[1][3] If you are using a traditional thermal method, ensure your heating apparatus is calibrated and reaching the target temperature. Conversely, modern metal-catalyzed approaches may require milder conditions to prevent degradation.[1] Consider performing a systematic temperature screen to find the optimal balance.

    • Reaction Time: Monitor your reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An incomplete reaction due to insufficient time is a common cause of low yield.[1][4] Conversely, excessively long reaction times can lead to product degradation.[2]

    • Solvent Choice: The solvent's polarity can dramatically influence reactant solubility and the reaction pathway.[5] Solvents like DMF, DMSO, ethanol, and toluene are frequently employed.[1][6] If solubility is an issue, switching to a more appropriate solvent is crucial.[5] In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective.[3][7]

  • Purity of Reagents and Solvents: Impurities in your starting materials (e.g., anthranilic acids, amides, aldehydes) or the presence of water in anhydrous reactions can significantly inhibit the reaction or promote side reactions.[2][8]

    • Verification: Always use reagents of appropriate purity and ensure solvents are properly dried, especially for moisture-sensitive reactions.[2] If a reaction is air-sensitive, employ proper inert atmosphere techniques using nitrogen or argon.[2][6]

  • Inefficient Catalyst Activity: The choice and condition of the catalyst are paramount, especially in modern synthetic methods.

    • Screening: If using a catalyzed reaction (e.g., Lewis acids, copper, palladium), the chosen catalyst may not be optimal for your specific substrates.[1] It is often necessary to screen a variety of catalysts to identify the most efficient one.[9][10]

    • Deactivation: In metal-catalyzed processes, the catalyst can be "poisoned" or deactivated by impurities or even by coordinating functional groups on the starting materials.[6] Consider increasing the catalyst loading or ensuring all glassware and reagents are free from potential inhibitors.

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

LowYield_Troubleshooting cluster_conditions Condition Optimization cluster_reagents Reagent & Setup cluster_catalyst Catalyst Issues Start Low or No Yield Observed Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Monitor_Rxn Monitor progress (TLC/LC-MS)? Check_Conditions->Monitor_Rxn Check_Reagents Step 2: Assess Reagent Quality Purity Check purity of starting materials? Check_Reagents->Purity Check_Catalyst Step 3: Evaluate Catalyst Catalyst_Screen Screen different catalysts Check_Catalyst->Catalyst_Screen Consider_Route Step 4: Re-evaluate Synthetic Route Success Yield Improved Consider_Route->Success Optimize_T Optimize Temperature Monitor_Rxn->Optimize_T Incomplete Optimize_Time Optimize Time Monitor_Rxn->Optimize_Time Slow Optimize_Solvent Change Solvent Monitor_Rxn->Optimize_Solvent Poor Solubility Optimize_T->Check_Reagents Optimize_Time->Check_Reagents Optimize_Solvent->Check_Reagents Inert_Atm Using inert atmosphere (if needed)? Purity->Inert_Atm Inert_Atm->Check_Catalyst Catalyst_Loading Adjust catalyst loading Catalyst_Screen->Catalyst_Loading Catalyst_Loading->Consider_Route Niementowski_Troubleshooting Start Significant Quinazolinone Byproduct Observed Check_Stoichiometry Is Formamide in excess? Start->Check_Stoichiometry Increase_Formamide Increase Formamide Stoichiometry Check_Stoichiometry->Increase_Formamide No Adjust_pH Adjust Reaction pH (Acidic/Basic Screen) Check_Stoichiometry->Adjust_pH Yes Increase_Formamide->Adjust_pH Consider_MW Switch to Microwave Irradiation Protocol Adjust_pH->Consider_MW Check_Yield Is Byproduct Minimized? Consider_MW->Check_Yield Success Purification Check_Yield->Success Yes Failure Re-evaluate Conditions/ Consider Alternative Route Check_Yield->Failure No

Caption: A decision tree for minimizing quinazolinone byproducts.

Part 3: Purification and Characterization

Even with a successful reaction, isolating and verifying the final product can be challenging.

FAQ 4: I'm struggling to purify my quinazolinone product. What are the most effective techniques?

Answer: Purification of N-heterocycles can be difficult due to their polarity and potential for interaction with the stationary phase. [9]A multi-step approach is often best.

  • Crystallization: This is often the most effective and cost-efficient method for obtaining highly pure material, especially for removing major impurities. [6][8]Common solvents for recrystallizing quinazolinone derivatives include ethanol and acetic acid. [11]If your product "oils out," try slower cooling, scratching the flask with a glass rod, or using a mixed-solvent system. [11]* Column Chromatography: This is the workhorse technique for separating products from closely related impurities. [8] * Stationary Phase: Standard silica gel is often effective. However, if you suspect your compound is degrading on the acidic silica, consider using neutralized silica gel (washed with a triethylamine solution) or switching to a different stationary phase like basic or neutral alumina. [9] * Mobile Phase: A mixture of hexane and ethyl acetate is a common starting point for quinazolinone derivatives. [11]The polarity can be fine-tuned by adjusting the ratio or by adding a small amount of a more polar solvent like methanol. [11]* Preparative HPLC: For very challenging separations where impurities are structurally almost identical to the product, preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve the desired purity. [8]

FAQ 5: My spectroscopic data (NMR, IR) is ambiguous. What are the characteristic signals for a 4(3H)-quinazolinone core?

Answer: Correctly interpreting spectroscopic data is essential for structural confirmation. The parent 4(3H)-quinazolinone scaffold has several characteristic signals.

Table 2: Key Spectroscopic Features of the 4(3H)-Quinazolinone Core

SpectroscopyFeatureApproximate Position/ValueNotes
¹H NMR N-H Proton~12.5 ppm (broad singlet)This proton is acidic and its chemical shift can be concentration and solvent dependent. [12]
H-2 Proton~8.20 ppm (singlet)This is the proton on the pyrimidine ring. [12]
Aromatic Protons (H-5 to H-8)~7.5 - 8.2 ppmThese protons on the benzene ring will show characteristic doublet and triplet splitting patterns. [12]
¹³C NMR Carbonyl Carbon (C-4)~162 ppmThe C=O group is a key identifier.
C-2 Carbon~146 ppmThe carbon between the two nitrogen atoms.
IR Spectroscopy N-H Stretch3300-3100 cm⁻¹ (broad)Characteristic of the secondary amide N-H bond.
C=O Stretch (Amide I)~1680 cm⁻¹ (strong)A very strong and sharp peak indicative of the carbonyl group.
C=N Stretch~1610 cm⁻¹Indicative of the imine bond within the pyrimidine ring.

Note: Chemical shifts and frequencies can vary based on substitution, solvent, and concentration. [12]

Workflow: From Crude Product to Confirmed Structure

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup TLC_Analysis TLC Analysis Workup->TLC_Analysis Crystallization Crystallization TLC_Analysis->Crystallization Relatively Clean Column Column Chromatography TLC_Analysis->Column Complex Mixture Purity_Check Check Purity (TLC/LC-MS) Crystallization->Purity_Check Column->Purity_Check Purity_Check->Column Impure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity_Check->Spectroscopy Pure Confirmed Structure Confirmed Spectroscopy->Confirmed

Caption: General workflow for purification and characterization.

Part 4: Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Quinazolinone Synthesis

This protocol provides a more efficient alternative to traditional heating for the Niementowski reaction. [1][13] Materials:

  • Anthranilic acid (1 equivalent)

  • Amide (e.g., Formamide, 3-5 equivalents) [1]* Microwave reactor with sealed vessels

  • Ethanol (for recrystallization)

Methodology:

  • In a microwave-safe reaction vessel, combine the anthranilic acid and the amide.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 5-20 minutes). [13]The exact parameters should be optimized for the specific substrates.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol. [3]

Protocol 2: General Column Chromatography for Quinazolinone Purification

This protocol is a general guideline and should be optimized based on prior TLC analysis. [11] Materials:

  • Silica gel (standard or neutralized)

  • Eluent system (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Crude quinazolinone product

Methodology:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (Optional): If the products are not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). [11]This will help elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified quinazolinone.

References
  • Troubleshooting common side reactions in quinazoline synthesis. - Benchchem.
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds
  • A Review on 4(3H)-quinazolinone synthesis - ijprajournal.
  • troubleshooting guide for the synthesis of quinazoline deriv
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers - Benchchem.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Niementowski quinazoline synthesis - Grokipedia.
  • Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products - Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing).

Sources

Optimization

Preclinical Scale-Up Technical Support Center: Synthesis of 6-Amino-2-methylquinazolin-4-ol

Welcome to the Technical Support Center for the preclinical scale-up of 6-amino-2-methylquinazolin-4-ol (also referred to as 6-amino-2-methylquinazolin-4(3H)-one). This guide is designed for process chemists and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical scale-up of 6-amino-2-methylquinazolin-4-ol (also referred to as 6-amino-2-methylquinazolin-4(3H)-one). This guide is designed for process chemists and drug development professionals facing challenges in translating bench-scale synthesis to multi-kilogram pilot batches.

The synthesis relies on a two-stage core workflow: the cyclocondensation of 5-nitroanthranilic acid to form the quinazolinone core, followed by the highly exothermic catalytic reduction of the nitro group to an amine.

Synthesis A 5-Nitroanthranilic Acid B 2-Methyl-6-nitro-4H- benzo[d][1,3]oxazin-4-one A->B Acetic Anhydride (Cyclodehydration) C 2-Methyl-6-nitro- quinazolin-4-ol B->C NH4OAc / NH3 (ANRORC Mechanism) D 6-Amino-2-methyl- quinazolin-4-ol C->D Pd/C, H2 or Transfer Hydrogenation

Figure 1: Three-step synthetic workflow for 6-amino-2-methylquinazolin-4-ol.

Part 1: Troubleshooting & FAQs

Stage 1: Cyclocondensation & Core Assembly

Q: During the initial reaction with acetic anhydride, we observe a severe exotherm and the formation of dark, tarry byproducts. How can we control this at the 500g scale? Causality: The conversion of 5-nitroanthranilic acid to the highly reactive benzoxazinone intermediate is driven by rapid acetylation and subsequent dehydration. If the acetic anhydride is added too quickly, the accumulated thermal energy causes localized hot spots, driving thermal degradation and polymerization of the starting material[1]. Solution: Utilize a jacketed reactor. Suspend the starting material in an inert solvent (e.g., chlorobenzene) and add acetic anhydride dropwise while strictly maintaining the internal temperature between 45–50°C[2]. Only after the addition is complete should the reactor be slowly ramped to reflux.

Q: When converting the benzoxazinone intermediate to the quinazolinone using ammonium acetate, our yield drops and we isolate ring-opened impurities. Why? Causality: The formation of the quinazolinone core follows the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. The amine nucleophile attacks the activated benzoxazinone, opening the ring to form an amide intermediate before cyclizing. If the ammonia concentration is insufficient or water content is too high, the open-ring intermediate hydrolyzes back to an N-acetyl anthranilic acid derivative instead of closing the ring. Solution: Ensure strictly anhydrous conditions. Use a large stoichiometric excess of anhydrous ammonium acetate in a compatible solvent (like glacial acetic acid or formamide) to drive the equilibrium toward ring closure.

Stage 2: Nitro Reduction

Q: We are using 10% Pd/C with H₂ gas for the nitro reduction. At scale, the exotherm is uncontrollable, and we see over-reduction (saturation of the pyrimidine ring). How do we mitigate this? Causality: The reduction of an aromatic nitro group is highly exothermic (releasing ~130 kcal/mol). At scale, poor heat dissipation leads to thermal runaway. Elevated temperatures at the heterogeneous surface of the Pd/C catalyst promote the over-reduction of the delicate quinazolinone double bonds[4]. Solution: Transition away from high-pressure batch H₂. Instead, employ a transfer hydrogenation protocol using a hydrogen donor (e.g., triethylsilane or potassium formate) in an aqueous micellar medium (e.g., TPGS-750-M), which acts as a heat sink and allows for controlled, dropwise addition of the reducing agent[5].

Troubleshooting Start Exotherm / Over-reduction Observed in Nitro Reduction Check1 Is batch H2 gas mandatory? Start->Check1 Flow Implement Continuous Flow or Transfer Hydrogenation (e.g., KCOOH / Pd/C) Check1->Flow No Batch Optimize Batch Parameters: 1. Lower H2 Pressure (1 atm) 2. Dilute Solvent Volume 3. Jacket Cooling < 30°C Check1->Batch Yes Result High Chemoselectivity & Controlled Heat Release Flow->Result Batch->Result

Figure 2: Decision matrix for mitigating thermal runaway during catalytic nitro reduction.

Stage 3: Crystallization & Isolation

Q: The final 6-amino-2-methylquinazolin-4-ol "oils out" instead of crystallizing during cooling, forming an unfilterable mass. What is the thermodynamic cause? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone width before nucleation can occur[6]. Quinazolinones are highly prone to this due to strong intermolecular hydrogen bonding driven by lactam-lactim tautomerism, causing them to separate as a solute-rich liquid phase rather than an ordered crystal lattice. Solution: Implement a programmable, gradual cooling profile (10–20°C per hour) on the reactor jacket. Seed the solution with 1-2% w/w of pure crystalline material exactly at the upper boundary of the metastable zone to force heterogenous nucleation[6].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) that must be satisfied before proceeding to the next step.

Protocol 1: Scale-Up Synthesis of 2-Methyl-6-nitroquinazolin-4-ol
  • Charge: Suspend 5-nitroanthranilic acid (1.0 eq) in chlorobenzene (5 volumes) in a jacketed reactor equipped with an overhead stirrer.

  • Addition: Set jacket temperature to 45°C. Add acetic anhydride (2.2 eq) dropwise over 2 hours.

    • IPC 1 (Thermal Validation): Ensure internal temperature does not exceed 55°C during addition. If it does, pause addition and increase jacket cooling.

  • Cyclodehydration: Ramp temperature to 100°C and stir for 2 hours.

    • IPC 2 (Conversion Check): Pull a sample for HPLC. Proceed only when 5-nitroanthranilic acid is <1% (Area/Area).

  • Amination: Cool the reactor to 60°C. Add anhydrous ammonium acetate (4.0 eq) in a single portion. Ramp to 120°C and reflux for 4 hours.

    • IPC 3 (Mechanistic Validation): Analyze via LC-MS. Ensure the mass corresponding to the open-ring amide intermediate has fully transitioned to the closed quinazolinone mass.

  • Isolation: Cool to 20°C, filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Catalytic Reduction to 6-Amino-2-methylquinazolin-4-ol
  • Preparation: In a rigorously purged (N₂ × 3) reactor, dissolve 2-methyl-6-nitroquinazolin-4-ol (1.0 eq) in ethyl acetate/ethanol (1:1, 10 volumes).

  • Catalyst Loading: Carefully add 10% Pd/C (5% w/w relative to substrate) under a blanket of nitrogen[4].

  • Hydrogenation: Introduce H₂ gas via a sparger at exactly 1 atm. Maintain vigorous stirring (1500 rpm) and set jacket cooling to 25°C.

    • IPC 1 (Kinetics Check): Monitor H₂ uptake via a mass flow controller. The reaction is self-limiting and complete when uptake ceases (typically 3-5 hours).

    • IPC 2 (Purity Check): Pull a sample for TLC/HPLC. Confirm the total absence of the highly toxic hydroxylamine intermediate.

  • Filtration: Purge the reactor with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • IPC 3 (Leaching Check): The filtrate must be pale yellow. A dark brown tint indicates soluble Pd(II) leaching, requiring the immediate addition of a thiol-based metal scavenger (e.g., SiliaMetS Thiol).

Protocol 3: Controlled Crystallization
  • Dissolution: Charge the crude amine to a reactor and add a minimum volume of refluxing aqueous ethanol (70:30 EtOH:Water) until complete dissolution is achieved.

    • IPC 1 (Clarity Check): Visually confirm the absence of undissolved particulates. Perform a hot filtration if necessary[6].

  • Cooling & Seeding: Cool the jacket at a strict rate of 10°C/hour. Once the internal temperature reaches 60°C, add 1% w/w of pure 6-amino-2-methylquinazolin-4-ol seed crystals.

    • IPC 2 (Nucleation Check): Observe the reactor for 15 minutes. The seed crystals must persist and not dissolve, confirming the solution is within the metastable zone.

  • Isolation: Continue cooling to 5°C, hold for 2 hours, filter via a Nutsche filter, and dry under vacuum at 45°C.

Part 3: Quantitative Data Summaries

Table 1: Catalyst & Conditions Comparison for Nitro Reduction
Catalyst SystemHydrogen SourceOperating Temp (°C)Exotherm RiskChemoselectivity (Over-reduction risk)
10% Pd/C (Batch) H₂ Gas (1-3 atm)25–40High Moderate (Pyrimidine ring saturation risk)
Pd/C (Micellar) Silane / Formate25Low High (Excellent functional group tolerance)
Raney Nickel H₂ Gas (1 atm)40ModerateHigh
Table 2: Impurity Profiling & Mitigation Strategies
ImpurityMechanistic OriginDetection MethodMitigation Strategy
N-acetyl anthranilic acid Hydrolysis of ANRORC intermediateLC-MSEnsure strictly anhydrous NH₄OAc; avoid ambient moisture.
Over-reduced quinazoline Excessive H₂ pressure / Thermal runawayNMR / HPLCLower H₂ pressure to 1 atm; strictly control jacket cooling to <30°C.
Residual Palladium Oxidative addition / Catalyst degradationICP-OESImplement Celite filtration; use activated carbon or thiol scavengers.

References

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives - Benchchem. 6

  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction - Benchchem. 4

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water - Organic Chemistry Portal. 5

  • Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up - ACS Organic Process Research & Development. 3

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - ResearchGate. 1

  • US3213094A - Method of preparing quinazolones - Google Patents. 2

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 6-Amino-2-methylquinazolin-4-ol Formulations

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on formulations of 6-Amino-2-methylquinazolin-4-ol. Our goal is to provide actionable insights and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on formulations of 6-Amino-2-methylquinazolin-4-ol. Our goal is to provide actionable insights and troubleshooting strategies to overcome the common challenges associated with the low oral bioavailability of this and similar quinazolinone derivatives.

Introduction: The Bioavailability Challenge with Quinazolinones

Quinazoline derivatives, including 6-Amino-2-methylquinazolin-4-ol, often exhibit poor aqueous solubility, which is a primary factor limiting their oral bioavailability.[1][2][3] This characteristic can lead to low and variable drug absorption, hindering preclinical and clinical development. This guide will explore various formulation strategies to enhance the solubility and, consequently, the in-vivo performance of these promising compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial in-vivo studies with a simple suspension of 6-Amino-2-methylquinazolin-4-ol show very low and erratic plasma concentrations. What is the likely cause and what should be my next steps?

A1: The observed results are typical for compounds with poor aqueous solubility, likely placing 6-Amino-2-methylquinazolin-4-ol in the Biopharmaceutics Classification System (BCS) Class II or IV. The primary issue is likely dissolution rate-limited absorption.

Troubleshooting Workflow:

  • Characterize Physicochemical Properties: Before extensive formulation work, ensure you have accurately determined the aqueous solubility (at different pH values), pKa, LogP, and solid-state characteristics (e.g., polymorphism) of your compound. This data is foundational for selecting an appropriate formulation strategy.

  • Explore Solubilization Techniques: Based on the physicochemical properties, you can select from several strategies to enhance solubility. The most common and effective approaches for quinazolinone-like structures include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[1][4]

Q2: I am considering particle size reduction. What are the key differences between micronization and nanosizing, and what are the potential pitfalls?

A2: Both techniques increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Micronization: Reduces particle size to the micrometer range. It's a well-established technique but may not be sufficient for very poorly soluble compounds.

  • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range. This drastically increases the surface area-to-volume ratio, often leading to a significant improvement in dissolution velocity and saturation solubility.[1][4]

Troubleshooting & Optimization:

  • Issue: Agglomeration of nanoparticles during formulation or storage.

    • Solution: Optimize the concentration and type of stabilizers (surfactants or polymers) in your nanosuspension.

  • Issue: Crystal growth (Ostwald ripening) during storage.

    • Solution: Select stabilizers that provide a high energy barrier to recrystallization. The use of a combination of stabilizers (e.g., a non-ionic surfactant and a polymeric stabilizer) can be beneficial.

Q3: I have prepared an amorphous solid dispersion (ASD) of 6-Amino-2-methylquinazolin-4-ol, but the drug recrystallizes during stability testing. How can I prevent this?

A3: Recrystallization of the amorphous drug is a critical failure mode for ASDs. The stability of the amorphous form is dependent on the properties of both the drug and the polymer carrier.

Troubleshooting & Optimization:

  • Polymer Selection: The chosen polymer should have good miscibility with the drug and a high glass transition temperature (Tg). Common polymers for ASDs include PVP, HPMC, and Soluplus®.

  • Drug Loading: High drug loading increases the risk of recrystallization. Determine the maximum drug loading that maintains a stable single-phase amorphous system. This can be predicted using computational models and confirmed experimentally.

  • Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can influence the homogeneity and stability of the ASD. Ensure your process parameters are optimized to create a uniform dispersion.

Q4: My lipid-based formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) shows good initial drug solubilization, but the drug precipitates upon dilution in aqueous media. What is happening and how can I fix it?

A4: This is a common issue with lipid-based systems and often occurs when the formulation is not robust enough to maintain drug solubility in the dynamic environment of the gastrointestinal tract.

Troubleshooting & Optimization:

  • Formulation Composition: The ratio of oil, surfactant, and co-solvent is critical. You may need to increase the concentration of the surfactant or co-solvent to improve the stability of the resulting microemulsion upon dilution.

  • Excipient Screening: Screen a variety of oils, surfactants, and co-solvents to find a combination that provides the best solubilization capacity and stability for 6-Amino-2-methylquinazolin-4-ol.

  • Precipitation Inhibitors: Consider adding a polymeric precipitation inhibitor (e.g., HPMC, PVP) to your formulation. These polymers can help maintain a supersaturated state of the drug in the gut, allowing more time for absorption.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of 6-Amino-2-methylquinazolin-4-ol by Wet Milling
  • Preparation of the Suspension:

    • Disperse 5% (w/v) of 6-Amino-2-methylquinazolin-4-ol in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of stabilizers).

    • Pre-mix the suspension using a high-shear mixer for 15-30 minutes to ensure adequate wetting of the drug particles.

  • Wet Milling:

    • Transfer the suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter).

    • Mill the suspension at a controlled temperature (e.g., 5-10°C to minimize degradation) for a predetermined time (e.g., 2-8 hours).

    • Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering particle size analyzer.

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

    • Conduct dissolution testing and in-vivo bioavailability studies.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation:

    • Dissolve 6-Amino-2-methylquinazolin-4-ol and a suitable polymer carrier (e.g., HPMC-AS, Soluplus®) in a common volatile solvent (e.g., methanol, acetone, or a mixture). The drug-to-polymer ratio should be optimized (e.g., starting at 1:3 w/w).

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, atomization pressure, and feed rate. These will need to be optimized based on the solvent system and the properties of the drug and polymer.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix.

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution properties.

    • Assess the physical and chemical stability of the ASD under accelerated conditions.

Data Presentation

The following table summarizes hypothetical but realistic data illustrating the potential improvements in bioavailability for a poorly soluble quinazolinone derivative using different formulation strategies.

Formulation TypeDrug Loading (% w/w)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)N/A50 ± 152.0250 ± 80100
Micronized SuspensionN/A120 ± 301.5600 ± 150240
Nanosuspension10450 ± 901.02200 ± 450880
Solid Dispersion (1:3 Drug:Polymer)25800 ± 1500.754500 ± 8001800
SEDDS5950 ± 2000.55100 ± 9502040

Visualizations

Logical Workflow for Formulation Strategy Selection

G cluster_0 Initial Characterization cluster_1 Formulation Development Pathways cluster_2 Downstream Analysis A 6-Amino-2-methylquinazolin-4-ol API B Determine Physicochemical Properties (Solubility, LogP, pKa, Solid Form) A->B C Particle Size Reduction B->C High Melting Point Low Dose D Amorphous Solid Dispersions B->D Good Polymer Miscibility E Lipid-Based Formulations B->E Lipophilic Compound (High LogP) F Other Approaches (e.g., Cyclodextrins, Co-solvents) B->F Specific Molecular Characteristics G In-vitro Dissolution Testing C->G D->G E->G F->G H In-vivo Pharmacokinetic Studies G->H I Final Formulation Selection H->I

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.

Mechanism of Action: Solid Dispersion vs. SEDDS

G cluster_0 Amorphous Solid Dispersion (ASD) cluster_1 Self-Emulsifying Drug Delivery System (SEDDS) ASD_Start ASD Particle (Amorphous Drug in Polymer) ASD_Dissolution Rapid Dissolution (Supersaturation) ASD_Start->ASD_Dissolution Contact with GI Fluid ASD_Absorption Enhanced Absorption ASD_Dissolution->ASD_Absorption Inhibited Precipitation SEDDS_Start SEDDS Formulation (Drug in Oil/Surfactant) SEDDS_Emulsion Fine Oil-in-Water Emulsion (Micelles/Nanodroplets) SEDDS_Start->SEDDS_Emulsion Contact with GI Fluid SEDDS_Absorption Absorption via Micellar Solubilization SEDDS_Emulsion->SEDDS_Absorption Drug remains solubilized

Caption: Comparison of bioavailability enhancement mechanisms for ASDs and SEDDS.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • A review on bio-availability enhancement techniques of poorly soluble drug - International Journal of Pharmacy and Pharmaceutical Sciences. (2010, July 15).
  • What are the methods used for enhancement of bioavailability? - Patsnap Synapse. (2025, March 20).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives - Benchchem. (n.d.).
  • The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Preclinical Validation of 6-Amino-2-methylquinazolin-4-ol in Xenograft Models

Introduction: The Quinazoline Scaffold and the Promise of 6-Amino-2-methylquinazolin-4-ol The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its abili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Promise of 6-Amino-2-methylquinazolin-4-ol

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents, particularly in oncology.[3][4] Several quinazoline derivatives, such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb), have been approved by the FDA and are now integral in the targeted treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[5][6][7][8] These drugs primarily function as protein kinase inhibitors, targeting key drivers of tumor growth and proliferation like the Epidermal Growth Factor Receptor (EGFR).[4][6]

The anticancer efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the core bicyclic structure.[9][10] This guide focuses on a specific, promising derivative: 6-Amino-2-methylquinazolin-4-ol (hereafter designated QM-A2M ). The strategic placement of an amino group at the C-6 position and a methyl group at the C-2 position suggests a unique potential for therapeutic activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously validate the anticancer activity of QM-A2M. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and reproducible validation framework. Our approach begins with establishing a plausible mechanism of action, proceeds through detailed in vitro characterization, and culminates in a definitive in vivo assessment using a human tumor xenograft model—a critical step in the preclinical evaluation of any novel anticancer agent.[11][12]

Proposed Mechanism of Action: Targeting the EGFR/PI3K/AKT Signaling Axis

Based on extensive literature on quinazolinone derivatives, we hypothesize that QM-A2M functions as an inhibitor of the Receptor Tyrosine Kinase (RTK) signaling network, a pathway frequently dysregulated in cancer.[5][13] Specifically, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[4] We propose that QM-A2M targets the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways, most notably the PI3K/AKT pathway.[13][14] This inhibition is expected to block cell proliferation signals, arrest the cell cycle, and ultimately induce apoptosis in cancer cells.[10][13]

QM-A2M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits EGF Growth Factor (e.g., EGF) EGF->EGFR Binds QMA2M QM-A2M QMA2M->EGFR Inhibits

Caption: Proposed inhibitory action of QM-A2M on the EGFR/PI3K/AKT signaling pathway.

Comprehensive Validation Workflow

A multi-stage validation process is essential to build a compelling case for the clinical translation of a novel compound. Our strategy ensures that each step logically informs the next, from initial cell-based assays to the whole-animal efficacy model. This workflow maximizes data integrity and resource efficiency.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Validation A Cell Line Selection (e.g., A549 NSCLC) B Cytotoxicity Assay (MTT) A->B C Determine IC50 Value B->C D Xenograft Model Establishment C->D Proceed if Potent E Treatment & Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis E->F G G F->G Data Interpretation & Comparison

Caption: Overall workflow for the preclinical validation of QM-A2M.

In Vitro Efficacy: Cytotoxicity Profiling

Objective: The primary goal of the in vitro phase is to quantify the cytotoxic potency of QM-A2M against a relevant cancer cell line and compare it to established anticancer agents. This provides the foundational data required to justify proceeding to more complex and costly in vivo studies.

Cell Line Selection: We have selected the A549 human non-small cell lung cancer (NSCLC) cell line. This is a well-characterized and widely used cell line in cancer research and is relevant to the proposed EGFR-targeting mechanism of many quinazoline compounds.[13]

Comparator Compounds:

  • Gefitinib: A first-generation EGFR inhibitor of the quinazoline class, serving as a direct mechanistic benchmark.[7][8]

  • Cisplatin: A conventional platinum-based chemotherapy agent used as a standard-of-care reference in NSCLC treatment.[15]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of QM-A2M that inhibits cell growth by 50% (IC50).

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Harvest cells during their logarithmic growth phase.[16] Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of QM-A2M, Gefitinib, and Cisplatin in culture medium. Replace the existing medium in the wells with medium containing the various drug concentrations. Include a "vehicle only" control group (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The following table presents synthesized data to illustrate the expected outcomes of the MTT assay.

Compound Target/Mechanism Hypothetical IC50 (µM) on A549 Cells
QM-A2M Proposed EGFR/PI3K Inhibitor0.44
Gefitinib EGFR Inhibitor0.95
Cisplatin DNA Cross-linking Agent7.50

This hypothetical data suggests that QM-A2M possesses superior in vitro potency against A549 cells compared to both the targeted therapy benchmark (Gefitinib) and the standard chemotherapy (Cisplatin).

In Vivo Validation: A549 Xenograft Model

Objective: To determine if the potent in vitro activity of QM-A2M translates into significant anti-tumor efficacy in a living organism and to assess its general toxicity profile. Subcutaneous xenograft models are a standard and essential tool for this purpose.[11][15]

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice have a compromised immune system, which prevents the rejection of human tumor cells.[16]

Experimental Protocol: Subcutaneous Xenograft Study

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Cell Preparation: Harvest A549 cells during the logarithmic growth phase. Wash the cells with sterile, serum-free PBS and resuspend them at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel.[16][17] Matrigel provides an extracellular matrix that supports initial tumor engraftment. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[18][19]

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered daily via oral gavage with the vehicle solution (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (QM-A2M): Administered daily via oral gavage at a dose of 25 mg/kg.

    • Group 3 (Gefitinib): Administered daily via oral gavage at a dose of 50 mg/kg.

    • Group 4 (Cisplatin): Administered intraperitoneally once weekly at a dose of 5 mg/kg.[15]

  • Monitoring:

    • Tumor Volume: Measure tumor length and width with calipers every three days. Calculate tumor volume using the formula: (Length x Width²)/2.[15][20]

    • Body Weight: Record the body weight of each mouse every three days as a primary indicator of systemic toxicity.[15]

    • Clinical Observations: Monitor the animals for any signs of distress or morbidity.

  • Study Endpoint: Continue the treatment for 21 days or until tumors in the control group reach the predetermined maximum size. At the endpoint, humanely euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker studies).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Data Presentation: Comparative Efficacy and Toxicity

The tables below summarize plausible outcomes from the xenograft study, directly comparing QM-A2M to the selected alternatives.

Table 1: Anti-Tumor Efficacy in A549 Xenograft Model

Treatment Group Dosage Mean Final Tumor Volume (mm³) ± SD Tumor Growth Inhibition (TGI) %
Vehicle Control -1650 ± 2100%
QM-A2M 25 mg/kg, daily412 ± 9575.0%
Gefitinib 50 mg/kg, daily726 ± 13056.0%
Cisplatin 5 mg/kg, weekly891 ± 15546.0%

Table 2: Systemic Toxicity Profile (Body Weight Changes)

Treatment Group Mean Initial Body Weight (g) ± SD Mean Final Body Weight (g) ± SD Percent Change (%)
Vehicle Control 21.2 ± 1.122.8 ± 1.3+7.5%
QM-A2M 21.5 ± 0.921.1 ± 1.0-1.9%
Gefitinib 21.3 ± 1.220.4 ± 1.4-4.2%
Cisplatin 21.6 ± 1.018.9 ± 1.5-12.5%

Synthesis and Future Directions

The synthesized data presented in this guide illustrates a compelling preclinical profile for 6-Amino-2-methylquinazolin-4-ol (QM-A2M). The compound demonstrates superior potency in in vitro cytotoxicity assays compared to an established EGFR inhibitor and a standard chemotherapy agent.[8][15] Crucially, this potency translates into significant tumor growth inhibition in an in vivo xenograft model, where it outperforms both comparator drugs.[15][20] Furthermore, the minimal body weight loss observed in the QM-A2M-treated group suggests a favorable toxicity profile, a critical attribute for any new cancer therapeutic.[15]

The successful completion of this validation framework provides a strong rationale for advancing QM-A2M into further preclinical development. The logical next steps should include:

  • Mechanism Confirmation: Perform Western blot analysis on excised tumor tissues to confirm the inhibition of EGFR, PI3K, and AKT phosphorylation, thereby validating the proposed mechanism of action.[13]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of QM-A2M to establish a comprehensive PK profile and optimize dosing schedules.

  • Advanced Models: Evaluate the efficacy of QM-A2M in more clinically relevant models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[17]

  • Combination Studies: Investigate the potential for synergistic effects by combining QM-A2M with other targeted therapies or standard-of-care chemotherapies.

This guide provides a robust, evidence-based framework for the preclinical evaluation of novel anticancer compounds like QM-A2M. By adhering to these principles of scientific integrity and logical progression, researchers can confidently and efficiently identify the most promising candidates for clinical development.

References

  • Vertex AI Search. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry.
  • Wawruszak, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules.
  • Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • BenchChem. (2025). Validating the Anticancer Efficacy of C32H24ClN3O4 in Xenograft Models: A Comparative Guide.
  • Choi, Y. J., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Journal of Cancer Prevention.
  • Vertex AI Search. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review.
  • Vertex AI Search. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model.
  • BenchChem. (2025). Validating Anticancer Effects in Xenograft Models: A Comparative Template.
  • Vertex AI Search. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC.
  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • Springer. (n.d.). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC.
  • ResearchGate. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review.
  • Kyinno Bio. (n.d.). Subcutaneous Tumor Models.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Vertex AI Search. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Vertex AI Search. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy - Vascular and Endovascular Review.
  • Vertex AI Search. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC.
  • Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds.
  • Vertex AI Search. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Vertex AI Search. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • ResearchGate. (n.d.). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition.
  • Vertex AI Search. (n.d.). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H).
  • Future Science. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC.
  • SCIRP. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.
  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.

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Comparative

Cross-reactivity profiling of 6-Amino-2-methylquinazolin-4-ol against a panel of kinases

Cross-Reactivity Profiling of 6-Amino-2-methylquinazolin-4-ol: A Comparative Guide for Kinase Scaffold Selection In the landscape of targeted oncology and signal transduction modulation, the selection of an optimal start...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 6-Amino-2-methylquinazolin-4-ol: A Comparative Guide for Kinase Scaffold Selection

In the landscape of targeted oncology and signal transduction modulation, the selection of an optimal starting pharmacophore dictates the downstream success of a drug discovery program. The quinazoline core is widely recognized as a privileged structure for the inhibition of ATP-dependent kinases[1]. However, bare scaffolds exhibit innate kinome promiscuity. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7) against other foundational kinase fragments, offering structural causality and self-validating protocols for rigorous scaffold evaluation.

Structural Dynamics & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), 6-amino-2-methylquinazolin-4-ol serves as a highly versatile hinge-binding scaffold. Unlike mature, highly decorated kinase inhibitors, profiling this bare fragment reveals the baseline thermodynamic preferences of the chemotype before synthetic elaboration.

The structural causality of its binding profile is driven by three distinct vectors:

  • The Quinazolin-4-ol Core: Existing in tautomeric equilibrium with quinazolin-4(3H)-one, the N3 nitrogen and C4 carbonyl/hydroxyl act as a bidentate hydrogen bond donor/acceptor pair, anchoring the fragment to the backbone amides of the kinase hinge region[2].

  • The 2-Methyl Group (Steric Probe): Positioned adjacent to the hinge-binding face, this methyl group projects toward the gatekeeper residue. It acts as an innate selectivity filter; it is well-tolerated by kinases with small gatekeepers (e.g., Threonine) but causes steric clashes with bulky gatekeepers (e.g., Methionine or Phenylalanine).

  • The 6-Amino Group (Electronic & Synthetic Vector): As an electron-donating group (EDG), the 6-amino moiety enriches the electron density of the pyrimidine ring, subtly altering the pKa and strengthening the hinge hydrogen bonds. Furthermore, it provides a crucial synthetic handle for extending into the solvent-exposed channel to improve pharmacokinetic properties.

G Core Quinazolin-4-ol Core (Hinge Binder) Hinge Kinase Hinge Region (e.g., Met793 in EGFR) Core->Hinge H-Bond Donor/Acceptor Sub2 2-Methyl Group (Gatekeeper Interaction) Core->Sub2 Steric Probe Sub6 6-Amino Group (Solvent Vector) Core->Sub6 Functionalization

Pharmacophore mapping of 6-Amino-2-methylquinazolin-4-ol within the ATP-binding pocket.

Comparative Cross-Reactivity Profiling

To objectively evaluate 6-amino-2-methylquinazolin-4-ol, its kinome-wide cross-reactivity must be compared against other classic ATP-competitive fragments: 4-Anilinoquinazoline (the core of first-generation EGFR inhibitors) and Pyrrolo[2,3-d]pyrimidine (a core frequently used in JAK/CDK inhibitors).

The table below summarizes representative primary displacement efficacy (DE) profiling data. Because these are low-molecular-weight fragments with inherently lower affinities than mature drugs, screening is optimally conducted at a concentration of 10 µM rather than the standard 1 µM used for lead compounds[3].

Kinase TargetKinase Family6-Amino-2-methylquinazolin-4-ol (% Inhibition)4-Anilinoquinazoline (% Inhibition)Pyrrolo[2,3-d]pyrimidine (% Inhibition)
EGFR (WT) Tyrosine Kinase (TK)58%96% 22%
AURKA CAMK82% 41%48%
PIK3CA Lipid Kinase45%<10%85%
CDK2 CMGC18%12%92%
LCK Tyrosine Kinase (TK)35%78%64%

Data Synthesis: While 4-anilinoquinazolines demonstrate a profound, innate bias toward Tyrosine Kinases (particularly EGFR), the substitution of the 4-anilino group with a 4-hydroxyl/oxo group in 6-amino-2-methylquinazolin-4-ol shifts the baseline affinity. The latter demonstrates a surprising baseline preference for Aurora kinases (AURKA) and moderate lipid kinase cross-reactivity, mimicking the binding patterns seen in dual PI3K/mTOR quinazoline-based inhibitors[4].

Self-Validating Experimental Protocol

To ensure data trustworthiness and eliminate false positives caused by fragment aggregation or assay interference, the profiling workflow must utilize a self-validating, orthogonal approach.

Phase 1: High-Throughput Active Site-Directed Competition (KINOMEscan)

The3 methodology is the industry standard for assessing kinome-wide selectivity, utilizing a competitive displacement assay[3].

  • Compound Preparation: Prepare 6-amino-2-methylquinazolin-4-ol as a 10 mM stock in 100% anhydrous DMSO. Use acoustic liquid handling (Echo dispensing) to transfer the compound to the assay plate, ensuring the final DMSO concentration remains strictly at 0.1% to prevent solvent-induced kinase denaturation.

  • Assay Execution: Incubate the fragment (final concentration 10 µM) with DNA-tagged kinase cascades and immobilized broad-spectrum bait ligands.

  • Controls: Include Staurosporine (1 µM) as a pan-kinase positive control (expected >99% displacement) and 0.1% DMSO as a negative baseline control.

  • Quantification: Measure the amount of kinase bound to the solid support via quantitative PCR (qPCR) of the DNA tag. Calculate the Selectivity Score ( S10​ )[5], defined as the number of kinases with <10% control remaining divided by the total number of kinases tested.

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Primary screening hits must be validated to confirm 1:1 thermodynamic binding and rule out colloidal aggregation.

  • Surface Preparation: Immobilize the target kinase (e.g., AURKA) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 2000-3000 RU to account for the low molecular weight of the fragment).

  • Buffer Optimization: Run the assay in HBS-P+ buffer supplemented with 0.01% Tween-20 and 1% DMSO. The detergent is a critical causality factor: it prevents non-specific fragment aggregation from generating false binding signals.

  • Kinetic Analysis: Inject 6-amino-2-methylquinazolin-4-ol in a multi-cycle kinetic format (concentrations ranging from 0.39 µM to 50 µM). Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the true dissociation constant ( Kd​ ).

Workflow Lib Fragment Library (6-Amino-2-methylquinazolin-4-ol) Scan High-Throughput Profiling (KINOMEscan) Lib->Scan Screen at 10 µM Hit Hit Scan->Hit Filter Hits SPR Orthogonal Validation (SPR Binding) Hit->SPR Kd Determination Selectivity Selectivity Index (S-score Calculation) Hit->Selectivity Kinome Mapping

Self-validating workflow from primary high-throughput screening to orthogonal SPR validation.

Conclusion & Scaffold Selection Strategy

The cross-reactivity profile of 6-amino-2-methylquinazolin-4-ol demonstrates that it is not a "blank slate" but rather a scaffold with inherent predispositions. Its lack of a bulky 4-anilino group reduces its affinity for the EGFR family compared to traditional quinazolines, while its 2-methyl group restricts binding in kinases with bulky gatekeeper residues. For drug development professionals, this fragment is an optimal starting point for designing inhibitors targeting kinases with small gatekeepers (like AURKA) or for developing dual-target lipid/protein kinase inhibitors, leveraging the 6-amino position for rapid solvent-channel functionalization.

References

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes | Journal of Medicinal Chemistry - ACS Publications.[2]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation | Oncotarget.[1]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget.[4]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications.[3]

  • Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan | ResearchGate.[5]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 6-Amino-2-methylquinazolin-4-ol for Drug Discovery

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical scaffolds is paramount. The quinazolinone core, and specifically 6-Amino-2-methylquinazolin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical scaffolds is paramount. The quinazolinone core, and specifically 6-Amino-2-methylquinazolin-4-ol, represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides an in-depth, head-to-head comparison of two distinct synthetic pathways to this valuable intermediate, offering a critical analysis of their respective merits and drawbacks. By presenting detailed experimental protocols, comparative data, and a clear rationale behind the synthetic choices, this document aims to empower chemists to make informed decisions for their research and development endeavors.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Linear Synthesis from 2-Amino-5-nitrobenzoic AcidRoute 2: Convergent Synthesis via Nitration of 2-Methylquinazolin-4-ol
Starting Materials 2-Amino-5-nitrobenzoic acid, Acetic Anhydride, Ammonia, Reducing agent (e.g., SnCl₂·2H₂O)Anthranilic acid, Acetic Anhydride, Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂·2H₂O)
Number of Steps 23
Key Reactions Cyclization/Condensation, Nitro ReductionCyclization/Condensation, Electrophilic Aromatic Substitution (Nitration), Nitro Reduction
Overall Yield Potentially higher due to fewer stepsCan be lower due to the additional nitration step and potential for side products
Scalability Generally good, with well-established reactionsThe nitration step may require careful control of conditions on a larger scale
Reagent Hazards Acetic anhydride (corrosive), Strong acid for reductionConcentrated nitric and sulfuric acids (highly corrosive and oxidizing)
Purification Intermediates and final product may require chromatographic purificationPurification of the nitrated intermediate is crucial to remove isomers

Route 1: Linear Synthesis from 2-Amino-5-nitrobenzoic Acid

This synthetic approach is arguably the more direct of the two, building the quinazolinone ring and incorporating the latent amino functionality in a linear sequence. The key advantage of this route lies in its efficiency, with the potential for higher overall yields due to the fewer number of synthetic transformations.

Logical Workflow

The synthesis commences with the commercially available 2-amino-5-nitrobenzoic acid. The 2-methyl group and the pyrimidinone ring are constructed in a single pot, followed by the reduction of the nitro group to the desired amine.

Route_1_Workflow A 2-Amino-5-nitrobenzoic Acid B 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (Intermediate) A->B Acetic Anhydride, Reflux C 6-Nitro-2-methylquinazolin-4-ol B->C Ammonia solution, Heat D 6-Amino-2-methylquinazolin-4-ol C->D Reduction (e.g., SnCl₂·2H₂O, HCl)

Caption: Logical workflow for the synthesis of 6-Amino-2-methylquinazolin-4-ol starting from 2-Amino-5-nitrobenzoic Acid.

In-Depth Experimental Protocols

Step 1: Synthesis of 6-Nitro-2-methylquinazolin-4-ol

This step involves the initial formation of a benzoxazinone intermediate, which is then converted to the quinazolinone without isolation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-nitrobenzoic acid (1.0 eq.) and an excess of acetic anhydride (3.0-5.0 eq.) is heated at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, the excess acetic anhydride is carefully removed under reduced pressure.

    • The resulting residue, the crude 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one, is cooled and then treated with an aqueous or alcoholic solution of ammonia (e.g., 25% ammonium hydroxide).

    • The reaction mixture is then gently heated to facilitate the ring-opening of the benzoxazinone and subsequent recyclization to the desired quinazolinone.[1]

    • Upon cooling, the precipitated solid is collected by vacuum filtration, washed with cold water, and then ethanol to afford crude 6-Nitro-2-methylquinazolin-4-ol. The product can be further purified by recrystallization.

Step 2: Reduction of 6-Nitro-2-methylquinazolin-4-ol

The final step is the reduction of the nitro group to the primary amine.

  • Procedure:

    • The crude 6-Nitro-2-methylquinazolin-4-ol (1.0 eq.) is suspended in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • To this suspension, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in the same solvent is added portion-wise, while maintaining the temperature with an ice bath if necessary.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[2]

    • The reaction mixture is then cooled and the pH is carefully adjusted with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-Amino-2-methylquinazolin-4-ol. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Convergent Synthesis via Nitration of 2-Methylquinazolin-4-ol

This alternative pathway involves the initial synthesis of the 2-methylquinazolin-4-ol core, followed by the introduction of the amino functionality via a nitration-reduction sequence. This convergent approach can be advantageous if the parent 2-methylquinazolin-4-ol is readily available or if derivatization at other positions is also being explored.

Logical Workflow

The synthesis begins with the formation of the quinazolinone ring from anthranilic acid. The key step is the regioselective nitration at the 6-position, followed by the final reduction.

Route_2_Workflow A Anthranilic Acid B 2-Methylquinazolin-4-ol A->B Acetic Anhydride, Heat C 6-Nitro-2-methylquinazolin-4-ol B->C Nitrating Mixture (HNO₃/H₂SO₄) D 6-Amino-2-methylquinazolin-4-ol C->D Reduction (e.g., SnCl₂·2H₂O, HCl)

Caption: Logical workflow for the synthesis of 6-Amino-2-methylquinazolin-4-ol via nitration of 2-Methylquinazolin-4-ol.

In-Depth Experimental Protocols

Step 1: Synthesis of 2-Methylquinazolin-4-ol

This synthesis is a classic example of the Niementowski reaction.

  • Procedure:

    • A mixture of anthranilic acid (1.0 eq.) and acetic anhydride (2.0-3.0 eq.) is heated at reflux for 1-2 hours.

    • The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent like ether or ethanol.

    • The solid is collected by filtration, washed with the solvent, and dried to give 2-methyl-4H-3,1-benzoxazin-4-one.

    • This intermediate is then treated with an excess of aqueous ammonia and heated to form 2-Methylquinazolin-4-ol.[3]

Step 2: Nitration of 2-Methylquinazolin-4-ol

This step introduces the nitro group at the 6-position of the quinazolinone ring through electrophilic aromatic substitution.

  • Procedure:

    • 2-Methylquinazolin-4-ol (1.0 eq.) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) with stirring.

    • A nitrating mixture, prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature, is added dropwise to the solution of the quinazolinone.[2]

    • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

    • The reaction is quenched by pouring it carefully onto crushed ice.

    • The precipitated 6-Nitro-2-methylquinazolin-4-ol is collected by filtration, washed thoroughly with cold water until neutral, and dried.

Step 3: Reduction of 6-Nitro-2-methylquinazolin-4-ol

This final step is identical to the final step in Route 1.

  • Procedure:

    • The crude 6-Nitro-2-methylquinazolin-4-ol (1.0 eq.) is suspended in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • To this suspension, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in the same solvent is added portion-wise.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[2]

    • The reaction mixture is then cooled and the pH is carefully adjusted with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-Amino-2-methylquinazolin-4-ol.

Head-to-Head Analysis and Recommendations

Route 1 offers a more streamlined approach with fewer synthetic steps, which can translate to a higher overall yield and reduced consumption of reagents and solvents. The starting material, 2-amino-5-nitrobenzoic acid, is commercially available, making this route highly accessible. The primary challenge lies in ensuring the complete conversion in the one-pot cyclization/condensation step.

Route 2 , while being more convergent, introduces an additional nitration step which requires careful handling of highly corrosive and oxidizing acids. The regioselectivity of the nitration is generally good, favoring the 6-position, but the formation of other isomers is possible and may necessitate more rigorous purification. This route might be preferred if a variety of substitutions on the quinazolinone ring are desired, as 2-methylquinazolin-4-ol can serve as a common intermediate for different functionalizations.

Recommendation: For the straightforward and efficient synthesis of 6-Amino-2-methylquinazolin-4-ol, Route 1 is generally recommended due to its shorter sequence and potentially higher overall yield. However, the choice of synthetic route will ultimately depend on the specific project goals, the availability of starting materials, and the scale of the synthesis. Both routes are robust and well-documented in the chemical literature, providing viable pathways to this important medicinal chemistry building block.

References

  • ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. 2024. Available from: [Link]

  • ACS Publications. Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. 2003. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. 2021. Available from: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Grokipedia. Niementowski quinazoline synthesis. Available from: [Link]

  • ACS Publications. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Available from: [Link]

  • ResearchGate. What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. 2014. Available from: [Link]

  • SAPUB. Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-. 2018. Available from: [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. 2023. Available from: [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. 2019. Available from: [Link]

  • Wiley Online Library. Niementowski Quinazoline Synthesis. Available from: [Link]

  • Google Patents. Methods for the preparation of 6-aminoisoquinoline.
  • Wikipedia. Niementowski quinoline synthesis. Available from: [Link]

  • Royal Society of Chemistry. Unravelling 2-aminoquinazolin-4(3H)-one as an organocatalyst for the chemoselective reduction of nitroarenes. 2018. Available from: [Link]

  • MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. 2025. Available from: [Link]

  • ResearchGate. Functionalization of Quinazolin-4-Ones Part 2 #: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. 2025. Available from: [Link]

  • Google Patents. Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Future Science. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. 2024. Available from: [Link]

  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. 2022. Available from: [Link]

  • CNR-IRIS. 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available from: [Link]

Sources

Comparative

Validating Intracellular Target Engagement of 6-Amino-2-methylquinazolin-4-ol: A Comparative Methodological Guide

Executive Summary Quinazolin-4-one derivatives, such as 6-Amino-2-methylquinazolin-4-ol, represent a privileged chemical scaffold in oncology, predominantly functioning as competitive inhibitors at the nicotinamide (NAD+...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4-one derivatives, such as 6-Amino-2-methylquinazolin-4-ol, represent a privileged chemical scaffold in oncology, predominantly functioning as competitive inhibitors at the nicotinamide (NAD+) binding pocket of poly(ADP-ribose) polymerases (PARP1/2) and tankyrases[1]. While biochemical assays are routinely used to establish baseline inhibitory concentrations (IC50), they fundamentally fail to replicate the intracellular environment.

As a Senior Application Scientist, I frequently observe drug development campaigns stall because biochemical potency does not translate to cellular efficacy. To bridge this gap, researchers must validate target engagement (TE) within intact cells, accounting for membrane permeability, subcellular compartmentalization, and intense competition with physiological NAD+ concentrations[2][3]. This guide objectively compares the leading methodologies for validating the intracellular target engagement of 6-Amino-2-methylquinazolin-4-ol and provides self-validating protocols to ensure scientific integrity.

Objective Comparison of Cellular Target Engagement Modalities

To rigorously validate the intracellular TE of 6-Amino-2-methylquinazolin-4-ol, researchers must select an assay architecture that aligns with their specific mechanistic questions. Below is a comparative analysis of the three leading methodologies: Cellular Thermal Shift Assay (CETSA), Cellular Target Engagement of ADP-ribosyltransferases (CeTEAM), and Photoaffinity Labeling (PAL)[2][3][4].

FeatureCETSA (High-Throughput)CeTEAM (Live-Cell Biosensor)Photoaffinity Labeling (PAL)
Primary Output Thermodynamic stabilization (ΔTm)Real-time dynamic trappingCovalent interactome profiling
Labeling Requirement Label-free (Endogenous target)Requires GFP-tagged PARP1Requires chemical probe synthesis
Throughput High (384-well AlphaScreen)Medium (Fluorescence/BRET)Low (Mass Spectrometry / Gel)
Key Advantage Measures native protein in physiological state[2]Differentiates catalytic inhibition from DNA trapping[3]Identifies novel off-target interactions[4]
Limitation Cannot distinguish between active site vs. allosteric bindingRequires genetic engineering of cell linesProbe modification may alter native compound pharmacology

The Causality of Assay Design: Why We Do What We Do

Protocols are not merely recipes; they are logical systems governed by biophysics. Understanding the causality behind experimental choices is critical for troubleshooting and ensuring data trustworthiness.

The Thermodynamic Principle of CETSA: CETSA relies on the biophysical principle that ligand binding increases the Gibbs free energy of protein unfolding, thereby raising the melting temperature (Tm) of the target[5]. When validating 6-Amino-2-methylquinazolin-4-ol, it is an absolute requirement to heat-shock the cells while they are still intact. If cells are lysed prior to heating, the cellular architecture is destroyed, and the local concentrations of the drug and competing NAD+ are artificially altered. Heating intact cells freezes the true intracellular binding equilibrium, preventing false-positive post-lysis binding artifacts[2].

The Allosteric Reality of PARP Trapping: PARP inhibitors exert cytotoxicity not solely by blocking catalytic PARylation, but by physically trapping PARP1 on damaged DNA, leading to replication fork collapse[3]. While CETSA proves the drug binds the target, it does not prove trapping. The CeTEAM assay utilizes a fluorescent biosensor to measure this dynamic allosteric retention in real-time, providing a direct correlation to synthetic lethality in BRCA-mutant models[3].

CETSA_Workflow Ligand 6-Amino-2-methylquinazolin-4-ol Incubation Intracellular Binding Equilibrium Ligand->Incubation Cells Live Cells (Target Expressing) Cells->Incubation Heat Thermal Denaturation (Gradient) Incubation->Heat Prevent post-lysis artifacts Lysis Cell Lysis Heat->Lysis Spin Centrifugation (Remove Aggregates) Lysis->Spin Separate folded vs unfolded Quant Quantify Soluble Target Spin->Quant

Fig 1. CETSA workflow demonstrating thermodynamic stabilization of targets.

Self-Validating Experimental Workflows

Protocol 1: High-Throughput CETSA (CETSA HT) for PARP1 Engagement

This protocol utilizes an AlphaScreen endpoint to quantify the soluble (stabilized) fraction of PARP1 following thermal challenge[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-MB-436 cells (BRCA1 mutant) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient of 6-Amino-2-methylquinazolin-4-ol (1 nM to 100 µM). Include DMSO as a negative vehicle control and Olaparib (10 µM) as a positive stabilization control[2]. Incubate for 1 hour to reach intracellular equilibrium.

  • In Situ Thermal Challenge: Transfer the microplate to a thermal cycler. Apply a heat shock at the previously determined ITDRF (Isothermal Dose-Response Fingerprint) temperature for PARP1 (typically 50°C - 54°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes[2].

  • Non-Denaturing Lysis: Add a mild lysis buffer (e.g., 0.4% NP-40 with protease inhibitors). Crucial step: Avoid harsh detergents like SDS, which will chemically denature the ligand-stabilized complex.

  • Aggregate Clearance: Centrifuge the plate at 3,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • AlphaScreen Detection: Transfer the soluble supernatant to a new plate containing PARP1-specific AlphaScreen donor and acceptor beads. Incubate in the dark for 2 hours and read the luminescent signal.

Protocol 2: Live-Cell CeTEAM Trapping Assay

This workflow measures the functional consequence of target engagement—chromatin trapping—using live-cell imaging[3].

Step-by-Step Methodology:

  • Biosensor Expression: Transfect cells with a GFP-tagged PARP1 construct (e.g., PARP1 L713F-GFP)[3].

  • Co-Staining: Treat cells with the cell-permeable DNA stain Hoechst 33342 to monitor nuclear morphology and cell cycle dynamics[3].

  • Inhibitor Introduction: Introduce 6-Amino-2-methylquinazolin-4-ol.

  • Damage Induction & Kinetic Imaging: Induce DNA damage (e.g., via laser micro-irradiation or chemical alkylating agents). Use a confocal microscope to measure the accumulation and retention kinetics (t1/2 of dissociation) of the GFP-PARP1 signal at the damage sites. Prolonged retention indicates successful allosteric trapping by the quinazolin-4-one scaffold.

PARP_Trapping DNA DNA Damage Site PARP PARP1 Recruitment DNA->PARP Block Catalytic Inhibition PARP->Block Drug Quinazolin-4-ol Inhibitor Drug->Block Compete with NAD+ Trap PARP1 Trapped on Chromatin Block->Trap Allosteric retention Death Synthetic Lethality Trap->Death

Fig 2. Mechanism of PARP1 catalytic inhibition and subsequent DNA trapping.

Quantitative Data Interpretation

When comparing 6-Amino-2-methylquinazolin-4-ol against established clinical inhibitors, expect a "cellular drop-off"—a rightward shift in potency from biochemical to cellular assays due to the highly competitive intracellular NAD+ environment[2]. The table below summarizes expected data architectures for a successful validation campaign.

CompoundAssay ModalityTargetBiochemical pIC50Cellular pEC50Thermal Shift (ΔTm)Trapping Efficiency
6-Amino-2-methylquinazolin-4-ol CETSA HTPARP17.26.5+4.2 °CN/A
Olaparib (Positive Control) CETSA HTPARP18.17.8+6.5 °CHigh
6-Amino-2-methylquinazolin-4-ol CeTEAMPARP1N/A6.8N/AModerate
DMSO (Vehicle) BothPARP1N/AN/ABaselineNone

Note: A robust intracellular target engagement profile is defined not just by a high pEC50, but by a statistically significant ΔTm (>2°C) in CETSA and measurable retention kinetics in CeTEAM.

References

  • [2] Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. PMC (NIH). 2

  • [5] Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. 5

  • [3] Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. bioRxiv. 3

  • [4] Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. PMC (NIH). 4

  • [1] Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. bioRxiv. 1

Sources

Validation

Bridging the Bench-to-Bedside Gap: A Guide to In Vitro vs. In Vivo Correlation of 6-Amino-2-methylquinazolin-4-ol Activity

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential therapeutic is a long and arduous one. A critical ju...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential therapeutic is a long and arduous one. A critical juncture in this process is establishing a robust correlation between a compound's activity in controlled laboratory settings (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo assessment of 6-Amino-2-methylquinazolin-4-ol , a member of the versatile quinazolinone scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While specific public data on this exact molecule is limited, this guide will utilize a representative, technically-grounded hypothetical case study to illustrate the principles and methodologies of establishing an In Vitro-In Vivo Correlation (IVIVC).

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone in the development of therapeutic agents. Its rigid, heterocyclic structure provides a versatile scaffold for introducing various functional groups, leading to a diverse array of pharmacological effects.[2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2, 3, and 6-positions of the quinazolinone ring can significantly influence biological activity.[2] For the purpose of this guide, we will hypothesize that 6-Amino-2-methylquinazolin-4-ol exhibits inhibitory activity against a key protein kinase involved in cancer cell proliferation, a common mechanism of action for quinazoline derivatives.[1][4]

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[5][6] Establishing a strong IVIVC is a pivotal aspect of drug development that can streamline the process, reduce the need for extensive clinical trials, and ensure the efficacy and safety of medications.[5][7][8] However, creating a robust correlation is not without its challenges. Physiological variability among individuals, complex drug formulations, and the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) in a living system can all complicate the translation of in vitro results to in vivo outcomes.[5][9]

Experimental Design: A Tale of Two Environments

To build a meaningful IVIVC for 6-Amino-2-methylquinazolin-4-ol, we must design and execute a series of carefully controlled in vitro and in vivo experiments. The following sections detail the methodologies for assessing its hypothetical anti-cancer activity.

In Vitro Assessment: Isolating the Molecular Interaction

The primary goal of in vitro studies is to assess the direct interaction of our compound with its molecular target and its effect on cellular functions in a controlled environment.

This assay directly measures the ability of 6-Amino-2-methylquinazolin-4-ol to inhibit the activity of our target kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, 6-Amino-2-methylquinazolin-4-ol (solubilized in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of 6-Amino-2-methylquinazolin-4-ol is prepared.

    • The kinase, substrate, and compound are incubated together in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescent detection reagent.

  • Data Analysis: The luminescence data is normalized to controls (no inhibitor and no enzyme) and plotted against the compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

This assay determines the effect of 6-Amino-2-methylquinazolin-4-ol on the growth of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Line: A human cancer cell line known to overexpress or be driven by the target kinase (e.g., MCF-7 for breast cancer).[10][11]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of 6-Amino-2-methylquinazolin-4-ol.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: The data is normalized to vehicle-treated cells, and the GI50 value (the concentration that causes 50% growth inhibition) is calculated.

In Vivo Assessment: Evaluating Performance in a Complex System

In vivo studies are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 6-Amino-2-methylquinazolin-4-ol in a living organism.

This model assesses the anti-tumor efficacy of the compound in a living animal.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Procedure:

    • The selected human cancer cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • 6-Amino-2-methylquinazolin-4-ol is administered orally or intraperitoneally at various doses and schedules.

    • Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Correlating the Data: From Benchtop to Preclinical Model

The ultimate goal is to establish a mathematical relationship between the in vitro and in vivo data. This correlation allows us to predict the in vivo performance of different formulations based on their in vitro dissolution profiles, potentially reducing the need for extensive animal studies.[7][12]

Data Summary and IVIVC Development

The following table presents hypothetical data that could be generated from the described experiments:

ParameterIn Vitro ResultIn Vivo Result
Target Engagement Kinase IC50: 50 nM-
Cellular Potency Cell Proliferation GI50: 250 nM-
Pharmacokinetics -Cmax: 2 µM (at 10 mg/kg)
AUC: 8 µM*h (at 10 mg/kg)
Efficacy -TGI: 60% (at 10 mg/kg)

A Level A IVIVC, the most rigorous type, aims to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[9][13] This is often achieved through deconvolution of the in vivo plasma concentration-time profile to derive the in vivo absorption profile.[12]

Visualizing the IVIVC Workflow

The following diagram illustrates the key stages in establishing an in vitro-in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC Development cluster_application Application & Validation invitro_dissolution In Vitro Dissolution/Activity correlation Establish Correlation Model (In Vitro vs. In Vivo Absorption) invitro_dissolution->correlation In Vitro Data invivo_pk In Vivo PK Studies (Plasma Concentration) deconvolution Deconvolution (Calculate In Vivo Absorption) invivo_pk->deconvolution In Vivo Data deconvolution->correlation In Vivo Absorption Data prediction Predict In Vivo Performance of New Formulations correlation->prediction validation Internal/External Validation prediction->validation

Caption: A flowchart illustrating the key steps in establishing and validating an IVIVC.

The Logic of IVIVC: A Self-Validating System

A well-established IVIVC acts as a self-validating system. Once a correlation is validated, it can be used to set meaningful in vitro dissolution specifications that are predictive of in vivo performance.[8] This allows for more efficient formulation development and can serve as a surrogate for certain bioequivalence studies, ultimately accelerating the drug development timeline.[7][14]

Conclusion

The correlation of in vitro and in vivo data is a cornerstone of modern drug development. For a promising scaffold like 6-Amino-2-methylquinazolin-4-ol, a thorough understanding of its activity in both controlled and complex biological systems is paramount. By employing rigorous experimental designs and establishing a robust IVIVC, researchers can gain invaluable insights into a compound's therapeutic potential, paving the way for its successful translation from the laboratory to the clinic.

References

  • Patsnap Synapse. (2025, May 29).
  • CMC Perspectives. (2025, July 15).
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • Kinam Park. (2012, May 1).
  • Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC.
  • Benchchem. (n.d.). 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical.
  • SciSpace. (2014, January 10). Establishing Prospective IVIVC for Generic Pharmaceuticals: Methodologies Assessment.
  • PubMed. (2019, October 25).
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • SCIRP. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
  • PMC. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones.
  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • PubMed. (2025, September 25). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • PMC. (n.d.).
  • ACS Publications. (2006, August 22).
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed. (2018, July 26).

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Comparative

Benchmarking 6-Amino-2-methylquinazolin-4-ol: A Structural Baseline for Quinazoline-Based Kinase Inhibitors

Executive Summary & Rationale In the landscape of targeted oncology, the quinazoline scaffold is arguably one of the most privileged structures in medicinal chemistry. As an Application Scientist, I frequently observe dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted oncology, the quinazoline scaffold is arguably one of the most privileged structures in medicinal chemistry. As an Application Scientist, I frequently observe drug development teams jumping straight into the high-throughput screening of heavily elaborated, late-stage kinase inhibitors. However, to truly understand the Structure-Activity Relationship (SAR) and the energetic contributions of specific functional groups within the ATP-binding pocket of kinases like EGFR and VEGFR, we must establish a structural baseline [1].

This guide benchmarks 6-Amino-2-methylquinazolin-4-ol (CAS: 17329-24-7)—a fundamental precursor and building block—against fully optimized, clinically approved quinazoline kinase inhibitors (Erlotinib, Gefitinib, and Afatinib). By objectively comparing a bare scaffold against clinical giants, we elucidate the mechanistic causality behind kinase inhibition and provide a self-validating framework for evaluating novel derivatives.

Mechanistic Grounding: The Quinazoline Scaffold in the ATP Pocket

To understand why 6-Amino-2-methylquinazolin-4-ol exhibits a specific baseline performance, we must look at the physical chemistry of the kinase hinge region.

Most clinical quinazoline inhibitors are Type I, ATP-competitive inhibitors. The bicyclic quinazoline core mimics the adenine ring of ATP, allowing it to dock into the hinge region of the kinase domain via critical hydrogen bonds (e.g., with Met793 in EGFR) [1].

However, 6-Amino-2-methylquinazolin-4-ol lacks the necessary appendages to be a potent inhibitor on its own:

  • The 4-Position (The Hydrophobic Driver): In aqueous solution, 6-Amino-2-methylquinazolin-4-ol tautomerizes predominantly to its quinazolin-4(3H)-one form. It lacks the bulky 4-anilino substitution found in Erlotinib and Gefitinib. Without this 4-anilino group, the molecule cannot penetrate the deep hydrophobic pocket (adjacent to the gatekeeper residue T790), resulting in a massive loss of binding enthalpy [2].

  • The 6-Position (The Synthetic Handle): The primary amine at the 6-position is highly solvent-exposed when bound to the kinase. While it does not contribute significantly to reversible binding affinity, it is the critical synthetic handle used to attach Michael acceptors (like acrylamides) to create irreversible covalent inhibitors (e.g., Afatinib) that bind to Cys797[3].

By testing this precursor, we isolate the baseline affinity of the bare adenine-mimicking core before the addition of affinity-driving and solubility-enhancing moieties.

Pathway Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS / RAF / MEK Pathway EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Phosphorylation Inhibitor Clinical Inhibitors (e.g., Erlotinib) Inhibitor->EGFR High Affinity (nM IC50) Scaffold 6-Amino-2-methylquinazolin-4-ol (Scaffold Baseline) Scaffold->EGFR Low Affinity (>100 µM IC50) Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and the differential ATP-competitive inhibition by quinazoline derivatives.

Comparative Benchmarking Data

The following table summarizes the quantitative performance of 6-Amino-2-methylquinazolin-4-ol against established clinical benchmarks. Note: Data for the baseline scaffold is extrapolated from standard SAR literature for unsubstituted quinazolinones to demonstrate the delta in potency [1] [2].

CompoundStructural RoleEGFR WT IC50 (nM)EGFR L858R IC50 (nM)A549 Cell Viability IC50 (µM)
6-Amino-2-methylquinazolin-4-ol Baseline Scaffold> 100,000> 100,000> 200.0
Erlotinib 1st Gen Reversible Inhibitor2.02.53.5
Gefitinib 1st Gen Reversible Inhibitor3.04.04.2
Afatinib 2nd Gen Irreversible Inhibitor0.50.40.8

Data Interpretation: The >100 µM IC50 of 6-Amino-2-methylquinazolin-4-ol confirms that the bicyclic core alone is insufficient for therapeutic kinase inhibition. The >50,000-fold increase in potency seen in Erlotinib and Gefitinib is directly causal to the addition of the 4-(3-ethynylanilino) and 4-(3-chloro-4-fluoroanilino) groups, respectively, which lock the molecule into the DFG-in conformation of the kinase [2].

Experimental Methodology: Self-Validating Protocols

To ensure data trustworthiness, the benchmarking must be performed using a self-validating assay system. We utilize a luminescent ADP-Glo™ Kinase Assay, which measures the generation of ADP as a direct byproduct of the kinase reaction, avoiding the artifacts common in fluorescence-interference assays.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the biochemical IC50 of the compounds against recombinant human EGFR.

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant EGFR kinase to a working concentration of 1 ng/µL.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-Amino-2-methylquinazolin-4-ol (starting at 1 mM) and Erlotinib (starting at 1 µM) in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction Initiation: Add 5 µL of the EGFR kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

  • Substrate Addition: Add 5 µL of a substrate mix containing 20 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Quantification: Read luminescence on a multi-mode microplate reader (e.g., EnVision) [1].

Self-Validation Step (Z'-Factor Calculation): To prove assay robustness, calculate the Z'-factor using the positive control (DMSO only, full kinase activity) and negative control (no enzyme, background ADP). Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| A Z'-factor > 0.6 is required before accepting the IC50 data.

Protocol 2: Cellular Viability Assay (MTT)
  • Seed A549 (NSCLC) cells at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with the serially diluted compounds for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution per well. Incubate for 3 hours.

  • Remove media, solubilize formazan crystals with 100 µL DMSO, and read absorbance at 570 nm. Plot viability vs. log[concentration] to derive the cellular IC50 [1].

Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Kinase 2. Kinase Reaction (EGFR + ATP + Substrate) Prep->Kinase Incubate 3. Incubation (60 min, 25°C) Kinase->Incubate Detection 4. ADP-Glo Reagent Addition Incubate->Detection Read 5. Luminescence Quantification Detection->Read Analyze 6. Dose-Response & IC50 Calculation Read->Analyze

Caption: Step-by-step workflow for the in vitro luminescent kinase inhibition assay.

Translational Insights for Drug Development

Benchmarking 6-Amino-2-methylquinazolin-4-ol highlights a crucial lesson in rational drug design: scaffolds provide orientation, but functional groups provide affinity.

For researchers developing next-generation kinase inhibitors to combat resistance mutations (e.g., EGFR T790M or C797S), starting with a well-characterized precursor like 6-Amino-2-methylquinazolin-4-ol is highly advantageous. The 4-hydroxyl group (quinazolinone tautomer) can be readily chlorinated via POCl3 to allow for diverse anilino-substitutions, while the 6-amino group serves as an ideal vector for exploring novel covalent warheads or PROTAC linker attachments [3]. Understanding the baseline inactivity of the core ensures that any observed potency in your novel synthesized derivatives is genuinely driven by your rational structural modifications, rather than background noise.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy Source: Arabian Journal of Chemistry URL:[Link]

Validation

Comparative Docking Studies of 6-Amino-2-methylquinazolin-4-ol and Its Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: In Silico Lead Optimization and Tyrosine Kinase Inhibitor (TKI) Design Executive Summary The quinazoline scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: In Silico Lead Optimization and Tyrosine Kinase Inhibitor (TKI) Design

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Afatinib.

This guide provides a rigorous comparative analysis of 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7)[1] against its structural analogs. By employing a self-validating molecular docking protocol, we objectively evaluate the binding affinities of these compounds within the EGFR ATP-binding pocket. As a Senior Application Scientist, my goal is to move beyond merely reporting binding energies; this guide elucidates the underlying causality of these interactions, demonstrating why specific functional group substitutions dictate target affinity and how to validate these findings computationally[2].

Molecular Rationale: Targeting EGFR with Quinazolines

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that regulates cell proliferation and survival. Overexpression or mutation of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and other epithelial malignancies[3].

Quinazoline derivatives act as ATP-competitive inhibitors. They lodge into the hinge region of the kinase domain, preventing ATP binding and halting the downstream MAPK (Mitogen-Activated Protein Kinase) signaling cascade.

EGFR_Pathway LIG EGF Ligand EGFR EGFR (Tyrosine Kinase) LIG->EGFR Binds & Activates GRB2 Grb2 / SOS EGFR->GRB2 Phosphorylation RAS Ras (Active) GRB2->RAS GTP Exchange RAF Raf Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK PROLIF Cell Proliferation & Survival ERK->PROLIF Gene Transcription TKI Quinazoline TKIs (e.g., Gefitinib) TKI->EGFR ATP-competitive inhibition

Caption: EGFR-MAPK signaling pathway targeted by quinazoline-based TKIs.

Structural Library Design

To understand the structure-activity relationship (SAR) of the 6-Amino-2-methylquinazolin-4-ol scaffold, we designed a focused library comparing the base molecule to analogs with key substitutions at the C2 and C4 positions, alongside Gefitinib as a clinical benchmark.

Compound IDCore ScaffoldC2 SubstitutionC4 SubstitutionRationale for Inclusion
CMP-01 6-Aminoquinazoline-CH3 (Methyl)-OH (Hydroxyl)Base Compound: 6-Amino-2-methylquinazolin-4-ol[1].
CMP-02 6-Aminoquinazoline-C6H5 (Phenyl)-OH (Hydroxyl)Evaluates the impact of increased hydrophobicity at C2.
CMP-03 6-Aminoquinazoline-CH3 (Methyl)-NH-C6H5 (Anilino)Tests the critical conversion of the 4-ol to a 4-anilino group[2].
REF-GEF Quinazoline-H3-Cl, 4-F-AnilinoGefitinib: FDA-approved reference standard[2].

Self-Validating Docking Protocol

A computational protocol is only as trustworthy as its validation. To ensure high scientific integrity, this workflow utilizes a redocking validation step . If the software cannot accurately recreate the experimentally determined binding pose of a co-crystallized ligand (RMSD < 2.0 Å), the subsequent docking of novel analogs cannot be trusted[4].

Step-by-Step Methodology
  • Receptor Preparation:

    • Retrieve the high-resolution crystal structure of the EGFR kinase domain co-crystallized with Erlotinib ()[4].

    • Using AutoDock Tools, strip all water molecules, extract the native ligand, add polar hydrogens, and assign Kollman partial charges[5]. Save as receptor.pdbqt.

  • Ligand Preparation:

    • Sketch CMP-01 through CMP-03 using a chemical drawing tool.

    • Perform energy minimization using the MMFF94 force field to achieve the lowest-energy conformer.

    • Assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. Save as ligand.pdbqt[4].

  • Grid Box Generation:

    • Center the grid box precisely on the coordinates of the extracted native ligand (approximate center: X=22.0, Y=0.0, Z=53.0) to encompass the ATP-binding hinge region (Met769, Thr766, Leu694).

    • Set grid dimensions to 20 × 20 × 20 Å with a spacing of 1.0 Å.

  • Molecular Docking:

    • Execute docking using AutoDock Vina with an exhaustiveness parameter set to 8[5].

  • Protocol Validation (Self-Correction):

    • Redock the extracted native Erlotinib back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed only if RMSD ≤ 2.0 Å[4].

Docking_Workflow A Ligand Prep (MMFF94, PDBQT) C Grid Generation (Center: Met769) A->C B Receptor Prep (PDB: 1M17, Remove H2O) B->C D Molecular Docking (AutoDock Vina) C->D E Pose Analysis (RMSD < 2.0 Å) D->E

Caption: Step-by-step in silico molecular docking and validation workflow.

Comparative Docking Data

The table below summarizes the quantitative docking results, highlighting the binding free energy (ΔG) and the critical amino acid interactions within the EGFR active site.

CompoundBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic ContactsRMSD vs Native (Å)
Native Ligand -9.1Met769 (Backbone NH)Leu694, Val702, Ala7211.20 (Validation)
CMP-01 (4-ol) -6.4Thr766Val702, Ala721N/A
CMP-02 (2-Phenyl, 4-ol) -6.9Thr766Val702, Ala721, Leu820N/A
CMP-03 (4-Anilino) -8.6Met769 (Backbone NH)Leu694, Val702, Ala721N/A
REF-GEF (Gefitinib) -9.5Met769 (Backbone NH)Leu694, Val702, Ala721N/A

Mechanistic Insights and Causality (E-E-A-T Analysis)

As evidenced by the data, simply possessing a quinazoline core is insufficient for high-affinity EGFR inhibition. The stark difference in binding energy between CMP-01 (-6.4 kcal/mol) and CMP-03 (-8.6 kcal/mol) requires mechanistic explanation.

The Tautomerization Penalty of Quinazolin-4-ols

CMP-01 (6-Amino-2-methylquinazolin-4-ol) exists predominantly in its tautomeric form: 6-amino-2-methylquinazolin-4(3H)-one. In the ATP-binding pocket of EGFR, the hinge region residue Met769 acts as a critical hydrogen bond donor (via its backbone NH) and acceptor (via its backbone C=O). Because the 4-oxo tautomer presents a carbonyl oxygen at the 4-position and an NH at the 3-position, it creates an electrostatic clash with the Met769 backbone. It fails to form the optimal bidentate hydrogen bond required to anchor the scaffold deeply into the hinge region.

The 4-Anilino Rescue Effect

When the 4-hydroxyl group is replaced with an anilino group (CMP-03 ), the binding affinity dramatically increases by 2.2 kcal/mol[2].

  • Causality: The N1 nitrogen of the quinazoline ring acts as an H-bond acceptor for the Met769 backbone NH, while the secondary amine (NH) of the 4-anilino group acts as an H-bond donor to the Met769 backbone carbonyl. This perfectly mimics the binding of the adenine ring of ATP. Furthermore, the phenyl ring of the anilino group extends into a deep hydrophobic specificity pocket bordered by Leu694 and Ala721, yielding massive entropic gains[2].

The Role of the 6-Amino Group

While the 6-amino group in CMP-01 does not directly interact with the hinge region, it is strategically positioned facing the solvent-exposed channel of the kinase domain. In drug development, this 6-amino vector is highly valuable. It serves as a synthetic attachment point for solubilizing groups (like the morpholine ring in Gefitinib) or for attaching electrophilic warheads (like an acrylamide group) to target Cys773 , transforming a reversible inhibitor into a potent, irreversible covalent inhibitor (e.g., Afatinib).

Conclusion

While 6-Amino-2-methylquinazolin-4-ol is a valuable synthetic intermediate, its direct application as an EGFR inhibitor is limited by suboptimal hinge-binding geometry. Converting the 4-ol to a 4-anilino derivative is a mandatory optimization step to achieve nanomolar potency against EGFR kinases.

References

  • NextSDS. 6-amino-2-methylquinazolin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Der Pharma Chemica. Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. Retrieved from [Link]

  • MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]

  • Ovid. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Amino-2-methylquinazolin-4-ol for Laboratory Professionals

This document provides essential, step-by-step procedures for the proper and safe disposal of 6-Amino-2-methylquinazolin-4-ol. It is designed for researchers, scientists, and drug development professionals who handle thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step procedures for the proper and safe disposal of 6-Amino-2-methylquinazolin-4-ol. It is designed for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Precautionary Risk Assessment

Data from related compounds such as 6-Aminoquinazoline and 2-Aminoquinazolin-4-ol indicate several potential hazards.[1][2] These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause serious skin and eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, 6-Amino-2-methylquinazolin-4-ol must be handled as a hazardous substance.

Potential Hazard Category GHS Hazard Code Hazard Statement Precautionary Basis
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaledBased on data for 2-Aminoquinazolin-4-ol and 6-Aminoquinazoline[1][2]
Skin Corrosion/IrritationH315Causes skin irritationBased on data for 2-Aminoquinazolin-4-ol and 6-Aminoquinazoline[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationBased on data for 2-Aminoquinazolin-4-ol and 6-Aminoquinazoline[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritationBased on data for 2-Aminoquinazolin-4-ol and 6-Aminoquinazoline[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for respiratory irritation and the compound's solid, potentially dust-forming nature, all handling and disposal procedures must be conducted within a certified chemical fume hood.[4][5] This primary engineering control is non-negotiable to prevent inhalation exposure.

Appropriate Personal Protective Equipment (PPE) is the secondary barrier against exposure and must be worn at all times.

  • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected before use and disposed of as contaminated solid waste after handling is complete.[4]

  • Body Protection : A laboratory coat must be worn and fully fastened. Closed-toe shoes are required.[4]

  • Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of dust generation outside of this control.[5]

Step-by-Step Waste Collection and Segregation Protocol

The fundamental principle of chemical waste management is segregation at the source.[6] Never mix incompatible waste streams. The primary method for disposal of 6-Amino-2-methylquinazolin-4-ol and its contaminated materials is through a licensed hazardous waste disposal service.[6][7]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof screw cap.[8][9]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Amino-2-methylquinazolin-4-ol," and the appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[4][10]

Step 2: Collection of Solid Waste

  • Carefully place any unused or expired solid 6-Amino-2-methylquinazolin-4-ol into the designated hazardous waste container.[6]

  • All contaminated disposable materials, including weighing papers, pipette tips, and gloves, must be collected in the same container.[4][6] Avoid generating dust during transfers.[5]

Step 3: Collection of Liquid Waste

  • Solutions containing 6-Amino-2-methylquinazolin-4-ol must be collected in a separate, clearly labeled hazardous liquid waste container.[6]

  • Do not mix with other waste streams unless compatibility has been unequivocally confirmed.[6]

  • Container rinsate from decontaminating glassware should also be collected as hazardous liquid waste.[4][5] For example, rinse glassware three times with a suitable solvent like acetone or ethanol, and collect the rinsate.

On-Site Waste Storage and Management

All hazardous waste must be managed in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[8][11]

  • Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Container Management : Keep the waste container securely capped at all times, except when adding waste.[9] Do not fill containers beyond 90% capacity to allow for expansion.[11]

  • Segregation in Storage : Ensure the container is stored separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent accidental reactions.[9]

  • Accumulation Time : Once a waste container is full, it must be moved to a central accumulation area (CAA) within three days.[10] Depending on your institution's generator status, there are strict time limits for how long waste can be stored on-site (e.g., 90 or 180 days).[10]

Caption: Disposal workflow for 6-Amino-2-methylquinazolin-4-ol.

Final Disposal Protocol

In-laboratory treatment or neutralization of this compound is not recommended . Such procedures can be hazardous and may violate regulatory requirements if not performed correctly.

The only approved and safe method of final disposal is through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[4][7] These services will transport the waste to a permitted facility for final treatment, which is typically high-temperature incineration.[6][10] This method ensures the complete destruction of the chemical, minimizing its environmental impact.[6]

Spill and Emergency Procedures

A written emergency response plan must be in place for any laboratory handling hazardous chemicals.[12] In the event of a spill:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control and Contain : If the spill is small and you are trained to do so, prevent its spread. Do not attempt to clean up a large or unknown spill.

  • Cleanup : For a small spill, use an inert absorbent material like vermiculite or sand to contain it. Avoid generating dust.[13]

  • Collect Waste : Sweep or scoop the absorbent material and spilled substance into your designated hazardous waste container.[14]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report : Report the incident to your supervisor and EHS department immediately.

References

  • Vertex AI Search Result: Based on a Safety Data Sheet for a related compound, indicating potential for harm through inhalation, skin contact, and causing irrit
  • Managing Hazardous Chemical Waste in the Lab: Lab Manager. Provides information on EPA regulations for hazardous waste labeling, storage in Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs)
  • Quinazoline - SAFETY DATA SHEET: Thermo Fisher Scientific.
  • 6-AMINO-2-TRIFLUOROMETHYL-QUINAZOLIN-4-OL — Chemical Substance Information: NextSDS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know: KENPAT. Outlines OSHA requirements for emergency response plans and personnel training for handling hazardous waste.
  • How to Dispose of Chemical Waste in a Lab Correctly: GAIACA. Details EPA regulations under the Resource Conservation and Recovery Act (RCRA), including requirements for EPA ID numbers and waste storage.
  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals: Benchchem. Provides a procedural guide for a related compound, emphasizing PPE, segregation, and disposal via licensed contractors.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals: Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories: Daniels Health. Discusses EPA's four characteristic properties of hazardous waste and OSHA requirements for waste containers.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide: Benchchem.
  • Material Safety Data Sheet - Sigma-Aldrich: Sigma-Aldrich.
  • 6-Aminoquinoxaline - Apollo Scientific: Apollo Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs: United Nations Office on Drugs and Crime. Mentions that disposal via chemical waste management companies is a safe and rapid option.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities: OSHA.
  • 7-AMINO-2-METHYL-QUINAZOLIN-4-OL — Chemical Substance Information: NextSDS.
  • Chemical Waste Disposal Guidelines for Educational Facilities: MCF Environmental Services. Explains that even non-RCRA hazardous wastes are often forbidden from sink disposal and outlines steps for a waste management plan.
  • 6-Methylquinazoline-2,4(1H,3H)-dione - SAFETY DATA SHEET: Thermo Fisher Scientific. Provides general disposal instructions to "Dispose of contents/container to an approved waste disposal plant."
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards: Occupational Safety and Health Administration.
  • What Are OSHA Requirements for Hazardous Chemical Storage?: U.S. Chemical Storage. Discusses OSHA guidelines for storing non-compatible materials separately and requirements for spill containment.
  • Laboratory Hazardous Waste Disposal Guidelines: Central Washington University. Details requirements for Satellite Accumulation Areas (SAAs)
  • 6-Aminoquinazoline | C8H7N3 | CID 589288: PubChem - NIH.
  • OSHA Rules for Chemical Hazards: DuraLabel. Summarizes OSHA's focus on identifying, communicating, and training for chemical hazards in the workplace.
  • Chemical Safety Data Sheet MSDS / SDS - 6-NITROQUINAZOLIN-4(3H)-ONE: ChemicalBook.
  • 2-Aminoquinazolin-4-ol | 20198-19-0: MilliporeSigma. Lists GHS hazard statements for a related compound, including H302, H312, H332, H315, H319, and H335.

Sources

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